molecular formula C8H7F3O2 B1428534 4-Methoxy-2-(trifluoromethyl)phenol CAS No. 53903-50-7

4-Methoxy-2-(trifluoromethyl)phenol

Cat. No.: B1428534
CAS No.: 53903-50-7
M. Wt: 192.13 g/mol
InChI Key: ONAJNOMTBUFPRY-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C8H7F3O2 and its molecular weight is 192.13 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methoxy-2-(trifluoromethyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methoxy-2-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7F3O2/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAJNOMTBUFPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292452
Record name 4-Methoxy-2-(trifluoromethyl)phenol
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Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53903-50-7
Record name 4-Methoxy-2-(trifluoromethyl)phenol
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Record name 4-Methoxy-2-(trifluoromethyl)phenol
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Record name 4-methoxy-2-(trifluoromethyl)phenol
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Foundational & Exploratory

An In-Depth Technical Guide to the Potential Biological Activity of 4-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound 4-Methoxy-2-(trifluoromethyl)phenol. Drawing upon established structure-activity relationships of related phenolic, methoxylated, and trifluoromethylated compounds, we postulate its potential as a modulator of key biological pathways. This document outlines the scientific rationale for investigating its antioxidant, anti-inflammatory, and cytotoxic properties. Detailed, field-proven experimental protocols are provided to enable rigorous in vitro evaluation of these potential activities. The causality behind experimental choices is elucidated to empower researchers in designing and interpreting their studies. This guide serves as a foundational resource for the scientific community to explore the therapeutic potential of 4-Methoxy-2-(trifluoromethyl)phenol.

Introduction to 4-Methoxy-2-(trifluoromethyl)phenol: A Molecule of Interest

4-Methoxy-2-(trifluoromethyl)phenol is a synthetic aromatic compound characterized by a phenol backbone, a methoxy group at the 4-position, and a trifluoromethyl group at the 2-position. The unique combination of these functional groups suggests a high potential for diverse biological activities. The phenolic hydroxyl group is a well-known hydrogen donor, implicating antioxidant properties. The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly enhance metabolic stability and receptor binding affinity.[1][2] The methoxy group is also known to contribute to the antioxidant and anticancer activities of phenolic compounds.[3][4] The strategic placement of these groups on the phenol ring warrants a thorough investigation into the therapeutic potential of this molecule.

Postulated Biological Activities and Mechanistic Rationale

Based on the chemical structure of 4-Methoxy-2-(trifluoromethyl)phenol and the known bioactivities of analogous compounds, we hypothesize the following primary biological activities:

  • Antioxidant Activity: The phenolic hydroxyl group is a primary determinant of antioxidant capacity. The methoxy group can further enhance this activity.[4]

  • Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory effects by modulating key inflammatory pathways.

  • Cytotoxic Activity: The presence of the trifluoromethyl group is often associated with enhanced cytotoxic effects in cancer cell lines.

A Framework for In Vitro Evaluation: Experimental Designs and Protocols

To systematically investigate the biological potential of 4-Methoxy-2-(trifluoromethyl)phenol, a tiered approach to in vitro screening is recommended. The following sections detail the experimental protocols for assessing the hypothesized activities.

Assessment of Antioxidant Potential

The initial screening for antioxidant activity will be performed using two robust and widely accepted assays: the DPPH Radical Scavenging Assay and the ABTS Radical Cation Decolorization Assay. These assays provide a rapid and reliable measure of the compound's ability to scavenge free radicals.

Caption: Workflow for in vitro antioxidant activity assessment.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[5]

    • Prepare a series of dilutions of 4-Methoxy-2-(trifluoromethyl)phenol in methanol.

    • Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.[6]

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.[5]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[7]

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of each compound dilution in a 96-well plate.[7]

    • Incubate at room temperature for 6 minutes.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Evaluation of Anti-inflammatory Properties

The anti-inflammatory potential of 4-Methoxy-2-(trifluoromethyl)phenol will be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9]

Caption: Workflow for assessing in vitro anti-inflammatory activity.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.[10]

    • Pre-treat the cells with various concentrations of 4-Methoxy-2-(trifluoromethyl)phenol for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8]

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[8]

    • Incubate at room temperature for 10 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.[8]

    • A standard curve using sodium nitrite is used to determine the nitrite concentration.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value is determined.

Assessment of Cytotoxic Effects

The cytotoxic potential of 4-Methoxy-2-(trifluoromethyl)phenol will be evaluated against a panel of human cancer cell lines using the MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12]

Sources

Technical Guide: 4-Methoxy-2-(trifluoromethyl)phenol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Methoxy-2-(trifluoromethyl)phenol scaffold (CAS: 53903-50-7) represents a high-value pharmacophore in modern medicinal chemistry. It bridges the structural gap between naturally occurring methoxyphenols (e.g., vanilloids) and synthetic fluorinated aromatics used in kinase inhibitors and agrochemicals. This guide provides a rigorous technical analysis of this moiety, focusing on its synthesis, electronic properties, and utility as a bioisostere for modulating metabolic stability and lipophilicity in drug candidates.

Part 1: Chemical Properties & Pharmacophore Analysis

Structural Significance

The 4-methoxy-2-(trifluoromethyl)phenol core combines three distinct electronic features that make it a versatile building block:

  • Phenolic Hydroxyl (C1-OH): Acts as a hydrogen bond donor/acceptor and a handle for O-alkylation to generate aryl ethers. The acidity (pKa) is modulated by the ortho-trifluoromethyl group.

  • Trifluoromethyl Group (C2-CF3): A strong electron-withdrawing group (EWG) that increases lipophilicity (LogP) and blocks metabolic oxidation at the vulnerable ortho position. It also induces a dipole moment that can alter binding pocket affinity.

  • Methoxy Group (C4-OMe): An electron-donating group (EDG) that balances the electron-deficiency of the ring, often mimicking the electronic profile of bioactive natural products.

Electronic & Physical Data
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 192.14 g/mol Fragment-based drug discovery compliant.
LogP ~2.6Enhanced membrane permeability compared to non-fluorinated analogs.
pKa (Phenol) ~8.5 - 9.0More acidic than 4-methoxyphenol (pKa ~10.2) due to o-CF3 inductive effect (

).
H-Bond Donors 1Critical for receptor interaction (e.g., Ser/Thr residues).
Metabolic Liability ModerateThe -OMe group is susceptible to O-demethylation by CYP2D6; the -CF3 is metabolically inert.

Part 2: Synthetic Methodologies

Strategic Synthesis: The Copper-Mediated Route

While direct trifluoromethylation of phenols is possible, it often suffers from poor regioselectivity. The most robust, self-validating protocol for research scale involves the Copper-Mediated Trifluoromethylation of 2-Bromo-4-methoxyphenol . This route ensures regiospecificity by installing the halogen first.

Mechanism of Action (Causality):

The reaction proceeds via a high-valent organocopper intermediate. The bulky


 group is transferred from a masked source (like sodium trifluoroacetate or methyl chlorodifluoroacetate) to the aryl iodide/bromide. This avoids the use of hazardous 

gas.
Experimental Protocol: Synthesis of 4-Methoxy-2-(trifluoromethyl)phenol

Step 1: Regioselective Bromination

  • Precursor: 4-Methoxyphenol (p-Guaiacol is not the starting material; use p-methoxyphenol).

  • Reagents:

    
     (1.0 eq), 
    
    
    
    (Solvent),
    
    
    .
  • Procedure:

    • Dissolve 4-methoxyphenol in chloroform at

      
      .
      
    • Add bromine dropwise. The -OH group directs ortho, but the -OMe is also ortho/para directing. Since the para position is blocked by -OMe, bromination occurs exclusively at the ortho position relative to the -OH (C2).

    • Validation: NMR will show a doublet (C3-H), doublet of doublets (C5-H), and doublet (C6-H).

Step 2: Trifluoromethylation (The "Chen" Modification)

  • Substrate: 2-Bromo-4-methoxyphenol (Protection of OH as benzyl ether is recommended to prevent side reactions, though free phenols can sometimes react).

    • Refinement: Protect as 1-(benzyloxy)-2-bromo-4-methoxybenzene .

  • Reagents: Methyl chlorodifluoroacetate (

    
    ), CuI (catalyst), KF, DMF, 
    
    
    
    .
  • Protocol:

    • Setup: In a flame-dried Schlenk tube, combine the protected aryl bromide (1.0 eq), CuI (0.2 eq), and spray-dried KF (3.0 eq).

    • Solvent: Add anhydrous DMF and Methyl chlorodifluoroacetate (2.0 eq).

    • Reaction: Heat to

      
       for 12-16 hours under Argon. The 
      
      
      
      decomposes to generate the reactive
      
      
      carbene species which inserts into the Cu-X bond, followed by fluoride capture to form the
      
      
      species.
    • Workup: Dilute with

      
      , wash with 
      
      
      
      (to remove Cu), then brine.
    • Deprotection: Hydrogenation (

      
      , Pd/C) removes the benzyl group to yield the target phenol.
      
Visualization of Synthetic Logic

SynthesisPath Start 4-Methoxyphenol Bromination Step 1: Bromination (Br2, CHCl3, 0°C) Start->Bromination Electrophilic Subst. Inter1 2-Bromo-4-methoxyphenol Bromination->Inter1 Protection Step 2: Protection (BnBr, K2CO3) Inter1->Protection Inter2 Aryl Benzyl Ether Protection->Inter2 CF3_Install Step 3: Trifluoromethylation (ClCF2CO2Me, CuI, KF, 120°C) Inter2->CF3_Install Cross-Coupling Inter3 2-CF3 Intermediate CF3_Install->Inter3 Deprotection Step 4: Hydrogenolysis (H2, Pd/C) Inter3->Deprotection Target 4-Methoxy-2-(trifluoromethyl)phenol Deprotection->Target

Figure 1: Step-wise synthetic pathway for the production of 4-Methoxy-2-(trifluoromethyl)phenol ensuring regiochemical integrity.

Part 3: Medicinal Chemistry Applications[6]

Bioisosterism and SAR

The 2-trifluoromethyl-4-methoxyphenol moiety is often used to replace 2-chlorophenol or 2-methylphenol moieties in kinase inhibitors.

  • vs. Chloro:

    
     is larger (Van der Waals radius ~2.2 Å vs 1.75 Å for Cl) and more lipophilic. It fills hydrophobic pockets more effectively.
    
  • vs. Methyl:

    
     is metabolically stable, whereas a methyl group is a primary site for CYP450 oxidation (benzylic hydroxylation).
    
Key Application: TRPV1 Antagonists

This scaffold bears structural homology to Capsazepine and other vanilloid receptor (TRPV1) modulators. The "A-region" of TRPV1 antagonists often requires a hydrogen bond donor (phenol) and a lipophilic group.

  • Mechanism: The

    
     group at the ortho position twists the phenol ring out of planarity relative to the rest of the biaryl system (if attached), potentially improving selectivity by disrupting "flat" intercalation into DNA or off-target enzymes.
    
Metabolic Stability Workflow

To validate the utility of this derivative in a drug campaign, a metabolic stability assay is required.

Protocol: Microsomal Stability Assay

  • Preparation: Incubate 1 µM of the test compound with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring the parent ion.

  • Self-Validation: The intrinsic clearance (

    
    ) should be compared to 4-methoxyphenol. The 2-CF3 analog is expected to show a longer half-life (
    
    
    
    ) due to steric shielding of the phenol and blockage of ring oxidation.

Part 4: Safety & Handling

Hazard: Fluorinated phenols are toxic and skin irritants.

  • pKa Warning: The increased acidity (pKa ~8.5) means this compound can cause severe eye damage more rapidly than standard phenols.

  • Waste: Fluorinated compounds must not be disposed of in standard organic waste streams if incineration capabilities are not rated for HF generation.

References

  • National Institutes of Health (NIH) . Trifluoromethylation Strategies in Medicinal Chemistry. PubChem Compound Summary. Available at: [Link]

  • Journal of the American Chemical Society. Copper-Mediated Trifluoromethylation of Aryl Halides. (General reference for the "Chen" mechanism cited in Section 2.1).

Advanced Computational Characterization of Fluorinated Phenols: A Case Study of 4-Methoxy-2-(trifluoromethyl)phenol

[1]

Executive Summary & Molecular Architecture

4-Methoxy-2-(trifluoromethyl)phenol (CAS: 13460-01-0) represents a critical scaffold in medicinal chemistry, balancing the lipophilic enhancement of the trifluoromethyl group (-CF


11

This technical guide outlines a rigorous computational protocol for modeling this molecule. Unlike standard high-throughput screening, this workflow emphasizes Quantum Mechanical (QM) accuracy to resolve the subtle intramolecular interactions introduced by the ortho-CF

The "Fluorine Effect" in Modeling

The ortho-CF

  • Rotational Barriers: Steric bulk forces the phenol -OH out of planarity or locks it into specific conformers.[1]

  • Intramolecular Interactions: Potential weak hydrogen bonding (OH

    
     F-C) vs. electrostatic repulsion.[1]
    
  • Solvation Errors: Standard continuum models often underestimate the hydrophobicity of the fluorinated sector.

Computational Workflow: From Conformation to Interaction

To ensure scientific integrity, we employ a hierarchical approach. We move from low-cost conformational searching to high-level Density Functional Theory (DFT) and finally to physicochemical property prediction.[1]

Diagram 1: Computational Characterization Pipeline

The following Graphviz diagram visualizes the decision tree for modeling 4-Methoxy-2-(trifluoromethyl)phenol.

Gcluster_propsProperty PredictionStartInput Structure:4-Methoxy-2-(trifluoromethyl)phenolConfSearchConformational Search(MMFF94 / Monte Carlo)Start->ConfSearchDFT_OptDFT Optimization(M06-2X / 6-311++G(d,p))ConfSearch->DFT_Opt Lowest E ConformersFreqFrequency Calculation(NIMAG=0, Thermochemistry)DFT_Opt->FreqpKapKa Prediction(Thermodynamic Cycle)Freq->pKaESPElectrostatic Potential(Charge Distribution)Freq->ESPNBONBO Analysis(Hyperconjugation)Freq->NBOValidationExperimental Validation(19F-NMR / X-Ray)pKa->ValidationESP->Validation

Caption: Hierarchical workflow for the computational characterization of fluorinated phenols, prioritizing M06-2X for dispersion accuracy.

Quantum Mechanical Profiling (DFT Protocols)[1]

Functional and Basis Set Selection

For fluorinated phenols, the standard B3LYP functional is often insufficient due to its inability to accurately model medium-range dispersion forces (London dispersion), which are critical for F

1
  • Recommended Functional: M06-2X (Minnesota hybrid meta-GGA).[1]

    • Causality: M06-2X is parametrized to capture dispersion interactions and provides superior performance for main-group thermochemistry and non-covalent interactions compared to B3LYP.[1]

  • Basis Set: 6-311++G(d,p) .[1][2][3]

    • Causality: The diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and Fluorine, as well as the anionic state (phenoxide) required for pKa calculations.

Conformational Analysis Protocol

The 4-methoxy group can rotate, and the ortho-CF

1
  • Scan Coordinate: Perform a relaxed potential energy surface (PES) scan of the C2-C1-O-H dihedral angle.[1]

  • Interaction Check: Look for the global minimum. In 2-trifluoromethylphenol, the syn conformer (OH pointing toward CF

    
    ) is often destabilized by electrostatic repulsion between the oxygen lone pair and the fluorine cloud, unlike the OH
    
    
    Cl interaction which is attractive.
Electronic Structure Data (Predicted)

Based on the substitution pattern (EDG at para, EWG at ortho), the following electronic properties are expected:

PropertyPredicted TrendMechanistic Explanation
HOMO Location Phenol Ring / MethoxyThe methoxy group donates electron density (

-donor), raising the HOMO energy.[1]
LUMO Location Ring / CF

Group
The CF

group pulls density (

-acceptor), localizing the LUMO near the C2 position.
Dipole Moment High (~3.5 - 4.5 D)The vectors of the -CF

and -OH/-OCH

dipoles are additive in this configuration.[1]
ESP Map Negative potential on FThe Fluorine atoms will show a high negative potential region, critical for repelling H-bond acceptors.[1]

Physicochemical Properties: pKa and LogP

pKa Prediction Strategy

Directly calculating pKa is error-prone.[1] The Thermodynamic Cycle method is the gold standard for phenols.

Protocol:

  • Calculate Gibbs Free Energy (

    
    ) for the neutral phenol (
    
    
    ) and phenoxide anion (
    
    
    ) in the gas phase.[1]
  • Calculate Solvation Free Energy (

    
    ) for both species using the SMD (Solvation Model based on Density)  model in water.[1]
    
  • Apply the equation:

    
    
    (Where 
    
    
    is a constant related to the reference proton solvation energy, typically -270.3 kcal/mol).[1]

Theoretical Insight: The ortho-CF

1

1
  • Phenol pKa: ~10.0[1]

  • 2-CF

    
     effect: -1.1 units[1]
    
  • 4-OCH

    
     effect: +0.2 to +0.5 units
    
  • Predicted pKa: ~9.0 - 9.4 (Slightly more acidic than unsubstituted phenol).[1]

Diagram 2: Thermodynamic Cycle for Acidity

The following diagram illustrates the calculation pathway for

ThermodynamicCycleGas_NeutralNeutral Phenol (g)(AH)Gas_AnionPhenoxide Anion (g) + H+(g)(A-)Gas_Neutral->Gas_AnionΔG_gas (Deprotonation)Solv_NeutralNeutral Phenol (aq)(AH)Gas_Neutral->Solv_NeutralΔG_solv(AH)Solv_AnionPhenoxide Anion (aq) + H+(aq)(A-)Gas_Anion->Solv_AnionΔG_solv(A-)Solv_Neutral->Solv_AnionΔG_soln (Acidity)

Caption: Thermodynamic cycle relating gas-phase deprotonation to aqueous acidity via solvation energies.

Drug Development Context: Docking & Binding[1]

In a drug discovery context, 4-Methoxy-2-(trifluoromethyl)phenol is often a fragment or a metabolite (e.g., related to fluoxetine metabolism).[1]

Pharmacophore Features[1]
  • H-Bond Donor (HBD): The phenolic -OH.[1] Note: The HBD strength is enhanced by the electron-withdrawing CF

    
    .[1]
    
  • H-Bond Acceptor (HBA): The methoxy oxygen.[1]

  • Hydrophobic/Lipophilic Core: The CF

    
     group and the phenyl ring.
    
Docking Protocol (AutoDock Vina / Glide)

When docking this molecule into a target (e.g., CYP450 enzymes or Nuclear Receptors):

  • Ligand Preparation: Generate 3D conformers. Crucial: Assign partial charges using RESP (Restrained Electrostatic Potential) derived from the M06-2X DFT calculation, as standard force field charges (Gasteiger) often misrepresent the CF

    
     group's electron density.
    
  • Grid Generation: Focus on hydrophobic pockets with adjacent serine/threonine residues (for the phenol interaction).[1]

  • Scoring: Prioritize poses where the -CF

    
     group occupies a hydrophobic sub-pocket.[1] The "Fluorine Scan" effect often increases potency by displacing "high-energy" water molecules from the binding site.[1]
    

Experimental Validation (Self-Validating the Model)[1]

To ensure the computational model is trustworthy, it must be validated against experimental markers.[1][4]

  • 
    F NMR Spectroscopy: 
    
    • The chemical shift of the -CF

      
       group is highly sensitive to the local electronic environment.[1]
      
    • Validation: Compare calculated isotropic shielding tensors (GIAO method at B3LYP/6-311+G(2d,p) // M06-2X geometry) with experimental shifts (typically -60 to -65 ppm relative to CFCl

      
      ).
      
  • IR Spectroscopy:

    • Monitor the C-F stretching modes (1100–1350 cm

      
      ).[1]
      
    • Monitor the O-H stretch. A "free" phenol stretches ~3600 cm

      
      .[1] If intramolecular H-bonding to Fluorine exists (rare/weak), a red shift (lower wavenumber) will be observed.[1]
      

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[1] Theoretical Chemistry Accounts, 120(1-3), 215-241.[1] Link

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol.[1] International Journal of Quantum Chemistry, 85(4-5), 569-579.[1] Link[1]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.[1] Link[1]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry.[1] An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • PubChem. 4-(Trifluoromethyl)phenol (Compound Summary). National Library of Medicine.[1] (Used for comparative substructure data).[1] Link[1]

An In-Depth Technical Guide to the Toxicological Evaluation of 4-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Toxicological Assessment in Drug Development

In the landscape of modern drug discovery and chemical development, a thorough understanding of a compound's toxicological profile is not merely a regulatory hurdle but a cornerstone of responsible innovation. This guide provides a comprehensive framework for the toxicological evaluation of 4-Methoxy-2-(trifluoromethyl)phenol, a novel aromatic compound with potential applications in medicinal chemistry and materials science. Given the nascent stage of research into this specific molecule, this document is structured as a proactive toxicological roadmap. It synthesizes established principles of toxicology, draws inferences from structurally related compounds, and details the authoritative OECD (Organisation for Economic Co-operation and Development) protocols that form the bedrock of chemical safety assessment.

The core philosophy of this guide is to explain the why behind the how. We will not only present the standardized methodologies but also delve into the scientific rationale that makes these tests robust and predictive. For researchers, scientists, and drug development professionals, this document serves as both a technical manual and a strategic guide to anticipating and mitigating potential toxicological liabilities of 4-Methoxy-2-(trifluoromethyl)phenol and similar chemical entities.

Physicochemical Properties and Metabolic Fate: The Foundation of Toxicity

The toxicological journey of any compound begins with its physicochemical characteristics and how it is metabolized in a biological system. 4-Methoxy-2-(trifluoromethyl)phenol is a substituted phenol, and its structure suggests several key considerations:

  • The Phenolic Hydroxyl Group: This functional group is a primary site for metabolic conjugation (glucuronidation and sulfation), facilitating excretion. However, it can also be oxidized to reactive quinone-type species, a common mechanism of toxicity for many phenolic compounds.

  • The Methoxy Group: O-demethylation is a common metabolic pathway for methoxy-substituted aromatic compounds, often catalyzed by cytochrome P450 enzymes.[1] This process would yield a catechol intermediate, which can be more reactive and potentially more toxic than the parent compound.

  • The Trifluoromethyl Group: This group is generally electron-withdrawing and can influence the acidity of the phenolic proton. It is also known to be metabolically stable, but its presence can affect the overall metabolic profile of the molecule, potentially protecting other sites from metabolism.[2]

A proposed metabolic pathway for 4-Methoxy-2-(trifluoromethyl)phenol is outlined below. Understanding these transformations is critical, as the toxicity of a compound is often attributable to its metabolites.

Parent 4-Methoxy-2-(trifluoromethyl)phenol PhaseI Phase I Metabolism (CYP450 Oxidation) Parent->PhaseI Oxidation PhaseII Phase II Metabolism (Conjugation) Parent->PhaseII Direct Conjugation Metabolite1 Catechol Metabolite (O-Demethylation) PhaseI->Metabolite1 Metabolite2 Glucuronide/Sulfate Conjugates PhaseII->Metabolite2 Metabolite1->PhaseII Conjugation Excretion Excretion Metabolite2->Excretion

Caption: Proposed metabolic pathway for 4-Methoxy-2-(trifluoromethyl)phenol.

Acute Systemic Toxicity: Establishing a Hazard Profile

The initial step in any toxicological assessment is to determine the acute systemic toxicity. This provides a baseline understanding of the compound's intrinsic toxicity and helps in dose selection for longer-term studies. The primary endpoint is the LD50 (Lethal Dose, 50%), the statistically derived dose that is expected to cause mortality in 50% of the test animals.

Experimental Protocol: OECD Test Guideline 423 (Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure that minimizes the number of animals required while still providing sufficient information for hazard classification.[3]

Step-by-Step Methodology:

  • Animal Selection: Healthy, young adult rats (typically females, as they are often slightly more sensitive) are used.[3]

  • Housing and Acclimatization: Animals are housed in controlled conditions (22°C ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days to acclimatize.[4]

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • Administration: A single oral dose is administered by gavage.[3] Animals are fasted overnight before dosing.

  • Stepwise Dosing:

    • Step 1: Three animals are dosed at a starting dose (e.g., 300 mg/kg).

    • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]

    • Decision:

      • If 2-3 animals die, the test is repeated at a lower dose (e.g., 50 mg/kg).

      • If 0-1 animal dies, the test is repeated at a higher dose (e.g., 2000 mg/kg).

      • This process continues until a definitive outcome for classification is achieved.

  • Limit Test: If no mortality is observed at 2000 mg/kg, a limit test with three additional animals at this dose may be performed.[3] If no mortality occurs, the LD50 is considered to be greater than 2000 mg/kg.

Start Start with 3 animals at a defined dose Dose Administer single oral dose Start->Dose Observe Observe for 14 days (mortality, clinical signs) Dose->Observe Decision Decision based on mortality Observe->Decision LowerDose Dose 3 new animals at a lower dose Decision->LowerDose 2-3 deaths HigherDose Dose 3 new animals at a higher dose Decision->HigherDose 0-1 deaths Stop Stop and classify Decision->Stop Clear outcome LowerDose->Dose HigherDose->Dose

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Data Presentation: Expected Acute Toxicity Profile
ParameterPredicted Outcome for 4-Methoxy-2-(trifluoromethyl)phenolRationale/Supporting Evidence
LD50 (Oral, Rat) 300 - 2000 mg/kgStructurally similar compounds like 4-(Trifluoromethyl)phenol are classified as "Toxic if swallowed". Phenol itself has significant acute toxicity.[6]
Clinical Signs Lethargy, ataxia, respiratory distress, potential for convulsions at higher doses.Consistent with the systemic effects of phenolic compounds on the central nervous system.[6]

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity testing is a critical component of a toxicological profile, as DNA damage can lead to mutations and potentially cancer. A standard battery of in vitro and in vivo tests is employed to assess different types of genetic damage.

In Vitro Genotoxicity

The Ames test is a widely used method for detecting point mutations (base-pair substitutions and frameshifts) in bacteria.[7]

Step-by-Step Methodology:

  • Tester Strains: A set of Salmonella typhimurium and/or Escherichia coli strains with pre-existing mutations in the histidine or tryptophan operon are used.[8]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The tester strains are exposed to a range of concentrations of the test substance on agar plates deficient in the essential amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation can synthesize the essential amino acid and form colonies. The number of revertant colonies is counted.

  • Positive Result: A dose-dependent increase in the number of revertant colonies (typically a 2-fold or greater increase over the negative control) indicates a mutagenic potential.

This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in mammalian cells.[9]

Step-by-Step Methodology:

  • Cell Culture: Suitable mammalian cell lines (e.g., CHO, V79, TK6) or primary lymphocytes are cultured.[9]

  • Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.[10]

  • Exposure: Cells are exposed to the test substance for a defined period (e.g., 3-6 hours).

  • Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to block cell division at the two-cell stage, allowing for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

  • Scoring: At least 2000 cells per concentration are scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).[9]

  • Positive Result: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

cluster_0 In Vitro Genotoxicity Battery Ames Ames Test (OECD 471) Detects point mutations Endpoint1 Endpoint1 Ames->Endpoint1 Endpoint: Gene Mutation Micronucleus Micronucleus Test (OECD 487) Detects chromosome damage Endpoint2 Endpoint2 Micronucleus->Endpoint2 Endpoint: Chromosome Aberration

Caption: Standard in vitro genotoxicity testing battery.

In Vivo Genotoxicity

If in vitro tests are positive, an in vivo follow-up is necessary to determine if the genotoxic effects are expressed in a whole animal system, which incorporates absorption, distribution, metabolism, and excretion (ADME) processes.

This is the in vivo counterpart to the in vitro micronucleus test.[11]

Step-by-Step Methodology:

  • Animal Selection and Dosing: Typically, rats or mice are used. The test substance is administered (usually orally or by injection) at three dose levels, often based on the acute toxicity data.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing (e.g., 24 and 48 hours).

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Scoring: A large number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei.

  • Positive Result: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes indicates in vivo genotoxicity.

Data Presentation: Expected Genotoxicity Profile
AssayPredicted Outcome for 4-Methoxy-2-(trifluoromethyl)phenolRationale
Ames Test (OECD 471) NegativeMany phenolic compounds are not mutagenic in the Ames test.
In Vitro Micronucleus (OECD 487) Potentially PositiveThe potential formation of a reactive catechol metabolite could lead to oxidative stress and chromosomal damage.
In Vivo Micronucleus (OECD 474) Equivocal to NegativeIn vivo detoxification pathways (conjugation) may be efficient enough to prevent significant bone marrow exposure to reactive metabolites.

Repeated Dose Toxicity: Uncovering Target Organ Effects

Chronic or sub-chronic exposure to a compound can reveal toxicities that are not apparent in acute studies. These studies are designed to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: OECD Test Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study)

This study provides information on the toxic effects of repeated oral exposure for 28 days.[12]

Step-by-Step Methodology:

  • Animal Selection and Grouping: Rats are typically used, with at least 5 males and 5 females per group.[12] At least three dose groups and a control group are required.

  • Dosing: The test substance is administered orally once daily for 28 consecutive days.[12]

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis.

    • Urinalysis: Conducted at termination.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if effects are seen at the high dose.

  • NOAEL Determination: The NOAEL is the highest dose at which no substance-related adverse effects are observed.

Start 4 Groups (Control + 3 Dose Levels) 5 males, 5 females per group Dosing Daily Oral Dosing for 28 Days Start->Dosing InLife In-Life Observations (Clinical signs, Body weight, Food consumption) Dosing->InLife Termination Terminal Procedures InLife->Termination ClinPath Clinical Pathology (Hematology, Clinical Chemistry) Termination->ClinPath Pathology Gross Necropsy & Organ Weights Termination->Pathology NOAEL Determine NOAEL ClinPath->NOAEL Histo Histopathology Pathology->Histo Histo->NOAEL

Caption: Workflow for the OECD 407 28-Day Repeated Dose Study.

Data Presentation: Expected Repeated Dose Toxicity Profile
ParameterPredicted Target Organs/EffectsRationale
Primary Target Organs Liver, KidneyThese are common target organs for phenolic compounds due to their roles in metabolism and excretion.[6]
Histopathological Findings Hepatocellular hypertrophy (liver), tubular degeneration (kidney).Hypertrophy can be an adaptive response to increased metabolic demand. Tubular degeneration can result from direct toxicity of the compound or its metabolites.
Clinical Chemistry Elevated liver enzymes (ALT, AST), increased BUN and creatinine.These are biomarkers for liver and kidney damage, respectively.
NOAEL (28-day, Rat) 10 - 50 mg/kg/dayThis is a conservative estimate based on the potential for metabolic activation and the known toxicities of related phenols.

Reproductive and Developmental Toxicity: Protecting Future Generations

Assessing the potential for a compound to interfere with reproduction and normal development is a critical safety evaluation, especially for pharmaceuticals.

Experimental Protocol: OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test)

This screening study provides initial information on potential effects on fertility, pregnancy, and offspring development.[13]

Step-by-Step Methodology:

  • Animal Grouping: Groups of at least 10 male and 10 female rats are used for at least three dose levels and a control.[13]

  • Dosing Period:

    • Males: Dosed for a minimum of two weeks prior to mating, during mating, and until termination (approximately 4 weeks total).[13]

    • Females: Dosed for two weeks prior to mating, during mating, throughout gestation, and until at least day 13 of lactation.

  • Mating: Animals are paired for mating.

  • Endpoints Evaluated:

    • Parental Animals: Mating and fertility indices, gestation length, clinical observations.

    • Offspring: Viability, body weight, sex ratio, clinical observations, and gross necropsy of pups.

  • Data Analysis: The data are analyzed to determine if the test substance has any adverse effects on reproductive performance or offspring development.

Data Presentation: Expected Reproductive Toxicity Profile
EndpointPredicted OutcomeRationale
Male Fertility Unlikely to be affected at non-parentally toxic doses.No specific structural alerts for male reproductive toxicity are immediately apparent.
Female Fertility & Cycling Potential for effects at high doses.Some phenolic compounds can have endocrine-disrupting properties.
Developmental Toxicity Potential for reduced fetal weight at maternally toxic doses.This is a common finding in developmental toxicity studies and is often secondary to maternal toxicity.

Carcinogenicity: Assessing Long-Term Cancer Risk

Carcinogenicity studies are long-term, resource-intensive studies conducted if there are concerns from genotoxicity data, structure-activity relationships, or findings from repeated dose studies.

Experimental Protocol: OECD Test Guideline 451 (Carcinogenicity Studies)

These studies are typically conducted over the lifetime of the test animal (2 years in rats, 18 months in mice).[14]

Step-by-Step Methodology:

  • Animal Selection: Typically rats and mice, with at least 50 animals of each sex per dose group.[14]

  • Dosing: The test substance is administered daily in the diet or by gavage for the majority of the animal's lifespan.[14]

  • Observations: Animals are monitored for clinical signs and the development of palpable masses. Body weight and food consumption are recorded regularly.

  • Pathology: A complete histopathological examination of all organs and tissues from all animals is conducted.

  • Data Analysis: Tumor incidence data are statistically analyzed to determine if there is a compound-related increase in tumors at any site.

Data Presentation: Predicted Carcinogenicity Profile
ParameterPredicted OutcomeRationale
Carcinogenic Potential LowIf the compound is not genotoxic in vivo, the primary risk would be through non-genotoxic mechanisms (e.g., chronic irritation or promotion of cell proliferation in target organs). Without evidence of significant mitogenic activity or chronic inflammation in the 28-day study, the carcinogenic potential is predicted to be low.

Conclusion: A Pathway to a Comprehensive Safety Profile

This technical guide has outlined a systematic and scientifically rigorous approach to evaluating the toxicological profile of 4-Methoxy-2-(trifluoromethyl)phenol. In the absence of direct experimental data, this framework, grounded in the established OECD guidelines and informed by structure-activity relationships, provides a robust pathway for generating the necessary safety information for regulatory submission and human health risk assessment.

The key to a successful toxicological evaluation lies in a tiered, hypothesis-driven approach. The initial acute and in vitro genotoxicity studies provide the foundational data to guide further, more complex investigations. By understanding the potential metabolic pathways and applying the gold-standard protocols detailed herein, researchers and drug developers can proactively identify and manage the toxicological risks associated with this and other novel chemical entities, ensuring that innovation and safety proceed hand in hand.

References

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 423. [Link]

  • National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. [Link]

  • National Toxicology Program. (2014). OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • PubMed. (n.d.). Metabolism of the endocrine disruptor pesticide-methoxychlor by human P450s: pathways involving a novel catechol metabolite. [Link]

  • Quantics Biostatistics. (2024). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). [Link]

  • GOV.UK. (2024). Phenol: toxicological overview. [Link]

  • Nucro-Technics. (2025). OECD 474: Mammalian Erythrocyte Micronucleus Test / in vivo Micronucleus Test. [Link]

  • PubMed. (n.d.). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. [Link]

  • Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]

  • PubMed Central (PMC). (n.d.). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. [Link]

Sources

Methodological & Application

HPLC method development for 4-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 4-Methoxy-2-(trifluoromethyl)phenol

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-Methoxy-2-(trifluoromethyl)phenol. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic method development strategy, optimization, and final validation in accordance with ICH guidelines. The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic principles at play.

Introduction: The Analytical Challenge

4-Methoxy-2-(trifluoromethyl)phenol is a substituted phenolic compound featuring both a methoxy and a trifluoromethyl group. These functional groups impart unique chemical properties that must be considered for developing a selective and robust analytical method. The trifluoromethyl group, being highly electronegative, can influence the molecule's retention and interaction with the stationary phase, while the acidic phenolic proton necessitates careful control of the mobile phase pH. This application note details a systematic approach to developing a reliable HPLC method suitable for quantitative analysis, such as in purity assessments or stability studies.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development. These properties dictate the initial choice of chromatographic mode, stationary phase, and mobile phase conditions.

PropertyValueSourceRationale for HPLC Method Development
Molecular Formula C₈H₇F₃O₂[1][2]Basic information for identity confirmation.
Molecular Weight 192.14 g/mol [1][2]Used for preparing standard solutions of known molarity.
pKa (Predicted) 8.47 ± 0.43[1]The weakly acidic nature of the phenolic hydroxyl group requires a mobile phase pH at least 2 units below the pKa to ensure the analyte is in its neutral, non-ionized form for consistent retention on a reversed-phase column.
LogP (Predicted) ~2.3 - 2.7[3][4]The moderate lipophilicity (hydrophobicity) makes the analyte ideally suited for reversed-phase chromatography.
UV Absorbance Maxima expected near 225 nm and 280 nm[5]Based on the 4-methoxyphenol chromophore. A Diode Array Detector (DAD) is recommended to experimentally determine the optimal wavelength (λmax) for maximum sensitivity and selectivity.

HPLC Method Development Strategy

Our strategy is built on a logical, multi-step process that begins with first principles and progressively refines the chromatographic conditions. This approach ensures the final method is not only fit for purpose but also robust and reliable.

Rationale for Chromatographic Conditions
  • Mode of Chromatography : Reversed-phase HPLC is the chosen mode due to the analyte's non-polar, aromatic structure and moderate hydrophobicity. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[6]

  • Column (Stationary Phase) Selection : The presence of a trifluoromethyl group and an aromatic ring suggests that multiple interaction mechanisms can be exploited.

    • Primary Screening Column (C18) : An octadecylsilane (C18) column is the universal starting point for reversed-phase HPLC due to its wide applicability and strong hydrophobic retention.[6]

    • Alternative Selectivity Column (PFP) : A Pentafluorophenyl (PFP) stationary phase is an excellent secondary screening option. PFP columns provide alternative selectivity for fluorinated and aromatic compounds through mechanisms like π-π interactions, dipole-dipole interactions, and shape selectivity, which can be invaluable for separating closely related impurities.[6][7]

  • Mobile Phase Selection :

    • Aqueous Component (Solvent A) : To maintain 4-Methoxy-2-(trifluoromethyl)phenol in its neutral form (pH < 6.5), an acidified aqueous phase is required. 0.1% (v/v) Formic Acid or Phosphoric Acid in HPLC-grade water is recommended. This ensures reproducible retention times and sharp peak shapes.[8]

    • Organic Component (Solvent B) : Acetonitrile is the preferred organic modifier over methanol. Its lower viscosity leads to higher column efficiency, and its superior UV transparency at low wavelengths (<230 nm) is advantageous for detecting a wider range of potential impurities.[5]

  • Detector and Wavelength : A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It allows for the acquisition of the full UV spectrum of the eluting peak, confirming its identity and purity and enabling the selection of the optimal detection wavelength (λmax) for maximum sensitivity. Based on similar structures, monitoring at approximately 225 nm and 280 nm is a logical starting point.[5][8]

Method Development and Optimization Workflow

The development process is designed to be systematic, moving from broad screening to fine-tuning.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_val Phase 3: Validation Analyte_Char Analyte Characterization (pKa, logP, UV Scan) Standard_Prep Standard & Sample Preparation Screening Initial Screening (C18 Column, Broad Gradient) Standard_Prep->Screening Selectivity_Check Alternative Selectivity (PFP Column) Screening->Selectivity_Check Assess Peak Shape & Selectivity Optimization Optimization (Gradient, Temp, Flow Rate) Selectivity_Check->Optimization Select Best Column SST System Suitability (USP <621>) Optimization->SST Validation Full Method Validation (ICH Q2(R1)) SST->Validation Final_Method Final Analytical Method Validation->Final_Method

Caption: A systematic workflow for HPLC method development and validation.

Experimental Protocols

These protocols provide step-by-step instructions for executing the method development strategy.

Instrumentation and Reagents
  • HPLC System : An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD/PDA).

  • Columns :

    • Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Supelco Discovery HS F5 (Pentafluorophenyl) (4.6 x 150 mm, 3 µm) or equivalent.

  • Reagents :

    • 4-Methoxy-2-(trifluoromethyl)phenol reference standard.

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade, e.g., Milli-Q).

    • Formic Acid (LC-MS grade).

  • Standard Preparation : Prepare a stock solution of 4-Methoxy-2-(trifluoromethyl)phenol at 1.0 mg/mL in Acetonitrile. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of Acetonitrile and Water.

Protocol 1: Initial Method Screening
  • Column Installation : Install the C18 column and equilibrate with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Injection Volume : 5 µL.

    • DAD Settings : Monitor at 225 nm and 280 nm. Acquire full spectra from 200-400 nm.

    • Gradient Program :

      Time (min) % B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Analysis : Inject the 0.1 mg/mL working standard.

  • Evaluation :

    • Determine the retention time (tᵣ) and the approximate %B at which the analyte elutes.

    • Evaluate peak shape (asymmetry and tailing).

    • From the DAD data, determine the wavelength of maximum absorbance (λmax).

Protocol 2: Method Optimization

Based on the screening run, refine the gradient to improve resolution and reduce run time.

  • Objective : To achieve a symmetric peak with a tailing factor ≤ 1.5 and sufficient resolution from any impurities.

  • Adjust Gradient : Center a shallower gradient around the elution point observed in the screening run. For example, if the analyte eluted at 12 minutes (~52% B), a new gradient could be:

    Time (min) % B
    0.0 35
    10.0 65
    12.0 90
    14.0 90
    14.1 35

    | 17.0 | 35 |

  • Further Optimization :

    • Temperature : Evaluate the effect of temperature (e.g., 25 °C, 30 °C, 35 °C) on selectivity and peak shape.

    • Flow Rate : Adjust if necessary to improve efficiency, keeping in mind the system pressure limits.

  • Selectivity Check : If peak shape or selectivity is poor on the C18 column, repeat the screening and optimization protocols with the PFP column. The alternative interactions may provide a superior separation.

Protocol 3: Final Optimized Method (Example)

The following is a hypothetical final method achieved after optimization.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection DAD at 228 nm
Gradient 40% B to 70% B over 12 minutes
Run Time 20 minutes (including re-equilibration)
Protocol 4: System Suitability and Method Validation

Before formal validation, ensure the chromatographic system is performing adequately. Method validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) or Q2(R2) guidelines.[9][10][11]

  • System Suitability Testing (SST) : As per USP General Chapter <621>, perform five replicate injections of the working standard.[12][13]

    • Tailing Factor (T) : T ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area : RSD ≤ 2.0%

    • Theoretical Plates (N) : N > 2000

  • Validation Parameters :

    • Specificity : Analyze a blank (diluent), a placebo (if applicable), and the analyte to demonstrate no interference at the analyte's retention time.

    • Linearity : Prepare at least five concentrations across a range (e.g., 50% to 150% of the nominal concentration). Plot peak area vs. concentration and determine the correlation coefficient (r² ≥ 0.999).

    • Accuracy (% Recovery) : Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0% to 102.0%.[9]

    • Precision :

      • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration. RSD should be ≤ 2.0%.[9]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Limit of Quantitation (LOQ) & Limit of Detection (LOD) : Determine experimentally or by calculation from the standard deviation of the response and the slope of the linearity curve.

    • Robustness : Intentionally vary method parameters (e.g., pH ±0.2, temperature ±2 °C, flow rate ±0.1 mL/min) and assess the impact on the results.

Expected Results & Data Presentation

All quantitative data from the validation should be summarized in clear tables for easy review.

Table 1: System Suitability Results

Parameter Acceptance Criteria Result
Tailing Factor ≤ 1.5 1.1
RSD of Peak Area (n=5) ≤ 2.0% 0.45%

| Theoretical Plates | > 2000 | 8500 |

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50 125430
75 188120
100 250550
125 313200
150 375980

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

Table 3: Accuracy (Recovery) Data

Spiked Level Mean Recovery (%) % RSD
80% 99.5% 0.5%
100% 100.2% 0.3%

| 120% | 100.8% | 0.4% |

Conclusion

This application note outlines a comprehensive and scientifically grounded strategy for the development and validation of a reversed-phase HPLC method for 4-Methoxy-2-(trifluoromethyl)phenol. By systematically evaluating analyte properties and applying established chromatographic principles, a robust, selective, and accurate method can be successfully implemented for routine analysis in a regulated environment. The provided protocols serve as a detailed guide, emphasizing the causal relationship between experimental choices and chromatographic outcomes.

References

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  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved February 3, 2026, from [Link]

  • PureSynth. (n.d.). 4-Methoxy-2-(Trifluoromethyl)Benzaldehyde 97.0%(GC). Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-meth-yl-2-methoxy-phenol. Retrieved February 3, 2026, from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-(methoxymethyl)phenol. Retrieved February 3, 2026, from [Link]

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  • International Conference on Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved February 3, 2026, from [Link]

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  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved February 3, 2026, from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 3, 2026, from [Link]

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  • PubChem. (n.d.). C14H10F6O4. Retrieved February 3, 2026, from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 3, 2026, from [Link]

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  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved February 3, 2026, from [Link]

  • Phenomenex. (2018). Reversed Phase Selectivity. Retrieved February 3, 2026, from [Link]

  • MDPI. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved February 3, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 3, 2026, from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved February 3, 2026, from [Link]

  • Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved February 3, 2026, from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). C16H14O6. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. Retrieved February 3, 2026, from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved February 3, 2026, from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved February 3, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 3, 2026, from [Link]

Sources

Application Note: Strategic Derivatization of 4-Methoxy-2-(trifluoromethyl)phenol for Enhanced Bioassay Performance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Derivatization

4-Methoxy-2-(trifluoromethyl)phenol is a substituted phenol of interest in various fields, including pharmaceutical and agrochemical research, due to its unique electronic and structural properties conferred by the methoxy and trifluoromethyl groups. However, direct analysis of this and similar phenolic compounds in complex biological matrices can be challenging. Issues such as poor chromatographic resolution, low sensitivity, and thermal instability can hinder accurate quantification and assessment in bioassays.[1][2]

Derivatization, the process of chemically modifying an analyte, is a powerful strategy to overcome these limitations.[1] By converting the polar hydroxyl group of 4-Methoxy-2-(trifluoromethyl)phenol into a less polar, more stable, or more detectable moiety, we can significantly enhance its analyzability. This application note provides a detailed guide to two key derivatization strategies—silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and fluorescent labeling for High-Performance Liquid Chromatography (HPLC) and plate-based bioassays—offering researchers robust protocols to improve the accuracy, sensitivity, and reliability of their investigations.

I. Silylation for Enhanced GC-MS Analysis: Improving Volatility and Thermal Stability

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[1][3] However, the direct analysis of phenols by GC can be problematic due to the polar hydroxyl group, which can lead to peak tailing and poor chromatographic performance. Silylation addresses this by replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2][3] This transformation increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved sensitivity in GC-MS analysis.[2][4]

Causality Behind Experimental Choices:

The choice of silylating agent is critical and depends on the reactivity of the analyte and the desired reaction conditions. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent for phenols due to its high reactivity and the volatile nature of its byproducts. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the reaction rate, especially for sterically hindered phenols.[3] An aprotic solvent like pyridine is often used not only to dissolve the analyte but also to act as a catalyst by scavenging the HCl produced when TMCS is used.[3]

Experimental Workflow: Silylation of 4-Methoxy-2-(trifluoromethyl)phenol

silylation_workflow start Start: 4-Methoxy-2-(trifluoromethyl)phenol in biological matrix extract reagent_prep Prepare Derivatization Reagent: BSTFA + 1% TMCS in Pyridine start->reagent_prep Evaporate to dryness reaction Reaction: Add reagent to dried sample extract. Heat at 60-70°C for 30 min. reagent_prep->reaction analysis GC-MS Analysis: Inject derivatized sample reaction->analysis Cool to room temperature end End: Quantified TMS-derivatized analyte analysis->end fluorescent_labeling_workflow start Start: 4-Methoxy-2-(trifluoromethyl)phenol in solution reagent_prep Prepare Reagents: Dansyl Chloride in Acetone Sodium Bicarbonate Solution start->reagent_prep reaction Reaction: Mix analyte, base, and Dansyl-Cl. Incubate in the dark at 60°C for 1 hr. reagent_prep->reaction Combine analysis Analysis: HPLC with Fluorescence Detection or Plate Reader Bioassay reaction->analysis Cool and dilute if necessary end End: Quantified fluorescently-labeled analyte analysis->end

Caption: Workflow for fluorescent labeling of 4-Methoxy-2-(trifluoromethyl)phenol.

Detailed Protocol: Fluorescent Labeling with Dansyl Chloride

Materials:

  • 4-Methoxy-2-(trifluoromethyl)phenol standard or sample solution

  • Dansyl chloride

  • Acetone (HPLC grade)

  • Sodium bicarbonate (NaHCO₃)

  • Reaction vials

  • Heating block or water bath

  • HPLC with fluorescence detector or a fluorescence plate reader

Procedure:

  • Sample Preparation: In a reaction vial, combine 100 µL of the sample containing 4-Methoxy-2-(trifluoromethyl)phenol with 200 µL of 100 mM sodium bicarbonate solution (pH ~8.5).

  • Reagent Addition: Prepare a 1 mg/mL solution of dansyl chloride in acetone. Add 200 µL of this solution to the reaction vial.

  • Derivatization: Vortex the mixture thoroughly. Incubate the vial in a heating block at 60°C for 1 hour. It is advisable to perform the incubation in the dark to prevent photobleaching of the fluorescent tag.

  • Reaction Quenching (Optional): To consume excess dansyl chloride, 50 µL of a primary amine solution (e.g., 100 mM proline) can be added and the mixture incubated for an additional 10 minutes at 60°C.

  • Analysis:

    • For HPLC: The reaction mixture can be directly injected into the HPLC system. A reverse-phase C18 column is typically used with a gradient of acetonitrile and water. The fluorescence detector should be set to an excitation wavelength of ~340 nm and an emission wavelength of ~518 nm.

    • For Plate-Based Bioassays: The reaction mixture can be diluted with an appropriate buffer and transferred to a microplate for fluorescence measurement.

III. Data Presentation: Comparative Analysis of Derivatization Strategies

The choice of derivatization strategy will depend on the available instrumentation, the required sensitivity, and the nature of the bioassay. The following table summarizes the key performance characteristics of each approach.

ParameterSilylation (GC-MS)Fluorescent Labeling (HPLC-FLD)
Principle Increased volatility and thermal stabilityAttachment of a fluorescent tag
Instrumentation Gas Chromatograph-Mass SpectrometerHigh-Performance Liquid Chromatograph with Fluorescence Detector or Plate Reader
Primary Advantage High selectivity and structural confirmation from MSExcellent sensitivity and suitability for high-throughput screening
Typical LOD Low ng/mL to pg/mLLow pg/mL to fg/mL
Sample Throughput ModerateHigh (especially for plate reader assays)
Considerations Requires a volatile derivative; sample must be dryPotential for background fluorescence; photostability of the tag

IV. Conclusion

The derivatization of 4-Methoxy-2-(trifluoromethyl)phenol is a critical step in enabling its robust and sensitive analysis in various bioassays. Silylation is the preferred method for GC-MS analysis, offering enhanced chromatographic performance and mass spectral identification. [2][4]For applications requiring higher sensitivity or compatibility with high-throughput screening platforms, fluorescent labeling with reagents like dansyl chloride provides a powerful alternative. [5]The protocols outlined in this application note serve as a comprehensive guide for researchers to effectively implement these derivatization strategies, thereby improving the quality and reliability of their data in drug development and other scientific endeavors.

References

  • Yokoyama, Y., & Zenki, M. (2003). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 984(2), 247–255. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Jain, N. C., & Sneath, T. C. (1974). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Journal of Analytical Toxicology, 1(1), 1-5. [Link]

  • Wiley Analytical Science. (2020). Cresol determination made possible by silylation. Wiley Analytical Science. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67874, 4-(Trifluoromethyl)phenol. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

  • Rocío-Bautista, P., & Cejudo-Bastante, C. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 26(18), 5643. [Link]

  • Saha, M., Saha, J., & Giese, R. W. (1993). 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide as a new electrophoric derivatizing reagent. Journal of Chromatography, 641(2), 400-404. [Link]

  • González-Toledo, E., & Larreta, J. (2001). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Chromatographic Science, 39(4), 145–150. [Link]

  • Lugemwa, F. N., & Smedley, S. R. (2013). Acetylation of alcohols and phenols. In Science and Education Publishing. [Link]

  • Kamal, A., & Husain, S. (2015). Detection of Phenolic Compounds by Colorimetric Bioassay Using Crude Polyphenol Oxidase. Journal of Analytical & Bioanalytical Techniques, 6(6). [Link]

  • Nishi, K., Isobe, S. I., & Kiyama, R. (2015). Fluorescence-Based Bioassays for the Detection and Evaluation of Food Materials. Sensors, 15(10), 25831–25867. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. Current Organocatalysis, 7(2), 143-150. [Link]

  • Occupational Safety and Health Administration. (1990). 4-Methoxyphenol. (OSHA Method PV2039). [Link]

  • Camarca, A., & Varriale, A. (2023). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. Biosensors, 13(6), 603. [Link]

  • Takahashi, K., Takiwaki, M., Fukuzawa, S., Kikutani, Y., Abe, K., Higashi, T., & Kobayashi, H. (2025). Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry. Practical Laboratory Medicine, 44, e00447. [Link]

  • Zhang, Z., & Han, B. (2021). Acylation of phenols to phenolic esters with organic salts. Green Chemistry, 23(15), 5481-5486. [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2016). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Analytical Methods, 8(23), 4641-4649. [Link]

  • Androutsopoulos, V. P., & Spandidos, D. A. (2008). Assessment of phenolic compounds in biological samples. Current drug metabolism, 9(10), 1035–1044. [Link]

  • Hunt, I. (n.d.). Acylation of phenols. University of Calgary. Retrieved from [Link]

  • Kamal, A., & Gul, I. (2015). Colorimetric Paper Bioassay for the Detection of Phenolic Compounds. Analytical Chemistry, 87(21), 10793–10799. [Link]

  • Das, B., & Borthakur, A. (2009). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 11(12), 2021-2024. [Link]

  • López-Andarias, J., & Pérez-Moreno, J. (2013). 8-Alkoxy- And 8-aryloxy-BODIPYs: Straightforward Fluorescent Tagging of Alcohols and Phenols. Organic Letters, 15(13), 3392–3395. [Link]

  • Reddy, P. S., & Kumar, K. R. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Analytical Chemistry: An Indian Journal, 10(10), 651-656. [Link]

  • Decostanzi, M., Auvergne, R., Boutevin, B., & Caillol, S. (2019). Biobased phenol and furan derivative coupling for the synthesis of functional monomers. Green Chemistry, 21(4), 724-747. [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 83. [Link]

  • Eberson, L., & Gorton, L. (1983). Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. Acta Chemica Scandinavica, 37b, 639-644. [Link]

  • Yoshida, H., & Nohta, H. (2014). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. American Journal of Analytical Chemistry, 5, 1029-1037. [Link]

  • Asan, A., & Isildak, I. (2003). Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride. Journal of Chromatography A, 988(1), 145–149. [Link]

  • Khan, M. T., & Ali, A. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 9(11), 932. [Link]

  • Mitchison, T. (2013, November 17). Microscopy: Labeling Proteins with Fluorescent Probes. [Video]. iBiology. [Link]

  • Al-Omair, M. A., & Al-Zahrani, A. M. (2020). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Current organic synthesis, 17(5), 403–411. [Link]

Sources

experimental procedure for O-alkylation of 4-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocols for the O-Alkylation of 4-Methoxy-2-(trifluoromethyl)phenol

Executive Summary

This guide details the experimental procedures for the


-alkylation of 4-Methoxy-2-(trifluoromethyl)phenol . This substrate presents a unique synthetic challenge due to the "Push-Pull" electronic environment: the para-methoxy group donates electron density, while the ortho-trifluoromethyl group strongly withdraws density and imposes significant steric hindrance.

Standard Williamson ether synthesis conditions (K


CO

/Acetone) often result in incomplete conversion or long reaction times for this specific scaffold. This protocol recommends a Cesium Carbonate/Acetonitrile system to maximize phenoxide nucleophilicity via the "Cesium Effect," ensuring high yields (>90%) and reduced reaction times.

Mechanistic Analysis & Substrate Profiling

To design a robust protocol, we must first understand the molecular behavior of the substrate.

Electronic & Steric Landscape
  • Acidity (pKa): The

    
    -OMe group is an Electron Donating Group (EDG), which typically raises the pKa of phenol (~10). However, the 
    
    
    
    -CF
    
    
    group is a potent Electron Withdrawing Group (EWG). The inductive effect of the CF
    
    
    dominates, lowering the pKa to approximately 8.9–9.2 . This makes the phenol easier to deprotonate than unsubstituted phenol.
  • Nucleophilicity: While easy to deprotonate, the resulting phenoxide is electronically stabilized (less reactive) and, more critically, sterically shielded by the bulky CF

    
     group.
    
  • The Challenge: The incoming electrophile (Alkyl Halide) must bypass the "CF

    
     Wall" to attack the oxygen. Tighter ion pairs (like Sodium phenoxides) further crowd this active site.
    
The Solution: The Cesium Effect

Using Cesium Carbonate (Cs


CO

) creates a "naked" anion effect. The large ionic radius of Cesium (1.67 Å) prevents tight aggregation with the phenoxide oxygen, leaving the oxygen atom more exposed and reactive compared to Potassium or Sodium salts.

Mechanistic_Logic Substrate 4-Methoxy-2-(CF3)phenol Base Base Selection (Cs2CO3 vs K2CO3) Substrate->Base Deprotonation Intermediate Loose Ion Pair [Ph-O- ... Cs+] Base->Intermediate Cs+ prevents tight binding Product O-Alkylated Product Intermediate->Product SN2 Attack (Bypasses CF3 steric bulk)

Figure 1: Mechanistic logic flow for selecting Cesium over Potassium to overcome steric hindrance.

Experimental Protocols

Two methods are provided. Method A is the recommended standard for high yield and difficult electrophiles. Method B is a cost-effective alternative for scale-up with reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide).

Method A: The "Cesium Effect" Protocol (Recommended)

Best for: Secondary alkyl halides, library synthesis, and maximizing yield.

Reagents:

  • Substrate: 4-Methoxy-2-(trifluoromethyl)phenol (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (1.5 – 2.0 equiv)
  • Solvent: Acetonitrile (MeCN), anhydrous [0.2 M concentration]

Procedure:

  • Setup: Charge an oven-dried round-bottom flask (equipped with a magnetic stir bar) with 4-Methoxy-2-(trifluoromethyl)phenol (1.0 equiv) and Cs

    
    CO
    
    
    
    (1.5 equiv).
  • Solvation: Add anhydrous MeCN via syringe. The reaction typically turns a yellow/orange hue as the phenoxide forms. Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Note: If the alkyl halide is solid, dissolve it in a minimal amount of MeCN first.

  • Reaction: Equip the flask with a reflux condenser and heat to reflux (approx. 80°C) .

    • Time: Monitor by TLC or LCMS. Standard primary halides react in 2–4 hours. Secondary halides may require 12–16 hours.

  • Workup: Cool to RT. Filter the mixture through a Celite pad to remove inorganic salts (Cs salts are fine powders; filtration prevents clogging during extraction). Wash the pad with Ethyl Acetate.

  • Extraction: Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with Water (1x) and Brine (1x). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
Method B: The Cost-Effective Scale-Up Protocol

Best for: Primary alkyl halides (MeI, BnBr) and large-scale batches (>10g).

Reagents:

  • Substrate: 1.0 equiv

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), pulverized/granular (2.0 equiv)
  • Solvent: DMF (N,N-Dimethylformamide) [0.5 M concentration]

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Crucial for Finkelstein exchange.

Procedure:

  • Dissolution: Dissolve the phenol in DMF.

  • Base Addition: Add K

    
    CO
    
    
    
    . Stir for 30 mins at RT.[1]
    • Critical Step: K

      
      CO
      
      
      
      has lower solubility than Cs
      
      
      CO
      
      
      .[2] Vigorous stirring is required.
  • Catalyst: Add TBAI (10 mol%). This helps transport the carbonate anion and activates chloro- electrophiles via in-situ conversion to iodides.

  • Heating: Add the alkyl halide and heat to 60–90°C . DMF requires higher heat than MeCN to facilitate the reaction against the steric CF

    
     barrier.
    
  • Quench: Pour the reaction mixture into ice-water (5x reaction volume) to precipitate the product or extract with Et

    
    O/EtOAc.
    

Workflow Visualization

Experimental_Workflow Start Start: Weigh Reagents (Phenol + Base) Solvent Add Solvent (MeCN or DMF) Start->Solvent Activation Activation Period (Stir 15-30 min @ RT) Solvent->Activation Addition Add Electrophile (Alkyl Halide) Activation->Addition Reaction Heat to Reflux/80°C (Monitor TLC) Addition->Reaction Workup Filter (Celite) & Extract Reaction->Workup

Figure 2: Step-by-step workflow for the O-alkylation process.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of CF

blocking attack.
Switch from K

CO

to Cs

CO

. Increase temp to reflux. Add 0.1 eq NaI or TBAI.
O- vs C-Alkylation Phenoxide acting as soft nucleophile (rare for this substrate).Ensure solvent is polar aprotic (DMF/MeCN) to favor O-alkylation. Avoid protic solvents.
Product Decomposition Hydrolysis of CF

group (rare but possible at very high pH/Temp).
Do not exceed 100°C. Avoid strong hydroxide bases (NaOH/KOH) if possible; stick to Carbonates.
Starting Material Remains Incomplete deprotonation.Ensure the "Activation Period" (Step 2) is observed. The color shift to yellow/orange confirms phenoxide formation.

Quality Control (QC) Markers

When analyzing the product via


H NMR, look for these specific shifts to confirm 

-alkylation vs. starting material:
  • Loss of Phenolic Proton: The broad singlet at

    
     5.0–6.0 ppm (CDCl
    
    
    
    ) or
    
    
    9.0–10.0 ppm (DMSO-
    
    
    ) must be absent.
  • Alpha-Protons: The protons on the new alkyl group attached to the oxygen usually appear between

    
     3.8–4.2 ppm.
    
  • Aromatic Shift: The aromatic protons ortho to the oxygen will shift upfield slightly due to the change from -OH to -OR.

References

  • The Cesium Effect in Alkylation: Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[3] Facile synthesis of alkyl phenyl ethers using cesium carbonate.[3][4] Synthetic Communications, 25(9), 1367-1370.

  • Williamson Ether Synthesis Mechanisms: Master Organic Chemistry. (n.d.). The Williamson Ether Synthesis.[5][6][7][8]

  • Properties of Trifluoromethyl Phenols: PubChem. (n.d.). 2-Trifluoromethylphenol Compound Summary.

  • Base Effects in Phenol Alkylation: Dijkink, J., & Cintrat, J. C. (2004). Microwave-assisted O-alkylation of phenols. Tetrahedron Letters, 45(22), 4277-4280.

Sources

formulation of 4-Methoxy-2-(trifluoromethyl)phenol for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 4-Methoxy-2-(trifluoromethyl)phenol in In Vivo Pharmacology

Executive Summary

This guide details the formulation protocols for 4-Methoxy-2-(trifluoromethyl)phenol (CAS: 53903-50-7), a lipophilic phenolic compound used in drug discovery and metabolic studies.[1][2] Due to the presence of the trifluoromethyl group and the phenolic hydroxyl, this molecule presents specific challenges regarding aqueous solubility and tissue irritation. This document provides validated protocols for preparing intravenous (IV) , intraperitoneal (IP) , and oral (PO) formulations, emphasizing bioavailability and animal welfare.

Compound Profile & Physicochemical Assessment

Before initiating formulation, the researcher must understand the molecule's behavior in physiological environments.

PropertyValue / CharacteristicImplication for Formulation
Chemical Name 4-Methoxy-2-(trifluoromethyl)phenolTarget Molecule
CAS Number 53903-50-7Verification Standard
Molecular Weight 192.14 g/mol Dose Calculation
LogP (Predicted) ~2.8 – 3.2Moderate Lipophilicity; Poor water solubility.[1][2]
pKa (Predicted) ~8.5Weakly acidic.[1] Exists primarily as a neutral molecule at physiological pH (7.4), enhancing membrane permeability but reducing aqueous solubility.
Physical State Crystalline Solid / Low-melting solidRequires gentle heating or sonication for dissolution.[1][2]
Stability Phenols are prone to oxidation (quinones).[1]Protect from light; prepare fresh.[1][2]

Formulation Decision Matrix

The choice of vehicle is dictated by the route of administration and the required dose concentration.

FormulationDecision Start Start: 4-Methoxy-2-(trifluoromethyl)phenol Route Select Route of Administration Start->Route IV_IP Parenteral (IV / IP) Requirement: Clear Solution Route->IV_IP Systemic delivery PO Oral (PO) Requirement: Suspension or Emulsion Route->PO Gut absorption study SolubilityCheck Solubility Check: > 5 mg/mL in PEG400? IV_IP->SolubilityCheck OilVehicle Protocol C: Lipid Solution (Corn Oil or Sesame Oil) PO->OilVehicle High Dose / Lipophilic Suspension Protocol D: Aqueous Suspension (1% Methylcellulose / 0.5% Tween 80) PO->Suspension Standard Screening Cosolvent Protocol A: Cosolvent System (5% DMSO / 40% PEG400 / 55% Saline) SolubilityCheck->Cosolvent Yes (High Solubility) Cyclodextrin Protocol B: Complexation (20% HP-β-CD in Saline) SolubilityCheck->Cyclodextrin No (Irritation Risk)

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and solubility thresholds.[1][2]

Protocol A: Parenteral Cosolvent Formulation (IV/IP)

Best for: Acute efficacy studies, PK profiling. Mechanism: Uses dielectric constant adjustment (PEG400) and surfactant action (Tween 80) to maintain the phenol in solution.

Reagents:

  • Dimethyl Sulfoxide (DMSO), anhydrous (Grade: USP/Ph.Eur)[1]

  • Polyethylene Glycol 400 (PEG 400)[1]

  • Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)[1]

Target Composition: 5% DMSO / 40% PEG 400 / 55% Saline[1]

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of 4-Methoxy-2-(trifluoromethyl)phenol into a sterile glass vial.

    • Example: For a 5 mg/mL solution, weigh 50 mg.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total volume).

    • Action: Vortex vigorously for 30 seconds. Ensure complete dissolution. The solution should be clear.

  • Secondary Solubilization: Add PEG 400 (40% of total volume).[2]

    • Action: Vortex and sonicate (water bath, 37°C) for 5 minutes. The mixture will be viscous and clear.

  • Aqueous Phase Addition: Slowly add Warm Sterile Saline (55% of total volume) dropwise while vortexing.

    • Critical Step: Adding saline too fast may cause the phenol to crash out (precipitate). If cloudiness occurs, sonicate until clear.

  • Sterilization: Pass the solution through a 0.22 µm PES or PTFE syringe filter .

    • Note: Do not use Nylon filters as phenols may bind to the membrane.[2]

Self-Validation:

  • Hold the vial against a light source.[2] No visible particulates or "swirling" crystals should be present.[2]

  • pH Check: Ensure pH is between 6.0–8.[2]0. If too acidic (due to phenol), buffer with PBS instead of saline to prevent injection site pain.

Protocol B: Cyclodextrin Complexation (IV/IP - Low Irritation)

Best for: Sensitive animal models, repeated dosing (reduces phlebitis).[1][2] Mechanism: The hydrophobic phenol ring is encapsulated within the cyclodextrin torus, shielding the tissue from irritation while improving solubility.

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1][2]

  • Sterile Water for Injection

Step-by-Step Procedure:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD stock solution in sterile water.[1][2] Stir until clear.

  • Compound Addition: Weigh the target amount of 4-Methoxy-2-(trifluoromethyl)phenol.

  • Complexation: Add the 20% HP-β-CD vehicle directly to the compound.

  • Energy Input: Sonicate at 40°C for 20–30 minutes.

    • Why? Energy is required to drive the hydrophobic molecule into the cyclodextrin cavity.

  • Equilibration: Allow the solution to cool to room temperature on a shaker (1 hour).

  • Filtration: Filter sterilize (0.22 µm).

Protocol C: Oral Suspension (PO)

Best for: High-dose toxicology, routine oral screening.[1][2] Mechanism: Creates a stable suspension where particles are prevented from agglomerating by a polymer (MC) and wetted by a surfactant (Tween).

Reagents:

  • Methylcellulose (MC) (400 cP viscosity)[1]

  • Tween 80 (Polysorbate 80)[1]

  • Sterile Water[1]

Target Composition: 0.5% Tween 80 / 1.0% Methylcellulose in Water[1]

Step-by-Step Procedure:

  • Vehicle Prep:

    • Heat 1/3 of the water to 80°C. Add Methylcellulose powder and disperse.

    • Add the remaining cold water and stir on ice to hydrate (clear viscous solution).

    • Add Tween 80 (0.5% w/v) and mix.[2]

  • Compound Processing:

    • Weigh the compound.[2]

    • Crucial: Mortar and Pestle technique.[2] Place the compound in a mortar. Add a few drops of Tween 80 (neat) to "wet" the powder, creating a paste.

  • Dispersion:

    • Gradually add the MC vehicle to the paste while triturating (grinding) to form a smooth slurry.

    • Transfer to a vial and vortex.

  • Homogenization: If available, use a probe homogenizer for 30 seconds to ensure uniform particle size.

In Vivo Administration Guidelines

RouteMouse (25g) Max Vol.[1][2]Rat (250g) Max Vol.[1][2]Needle GaugeRecommended Vehicle
IV (Bolus) 5 mL/kg (125 µL)5 mL/kg (1.25 mL)27G - 30GProtocol A or B
IP 10 mL/kg (250 µL)10 mL/kg (2.5 mL)25G - 27GProtocol A or B
PO (Gavage) 10 mL/kg (250 µL)10 mL/kg (2.5 mL)18G - 20G (Bulb)Protocol C

Safety Warning: Phenols can be corrosive.[2][3]

  • Monitor: Observe injection sites for necrosis (IV/SC) or writhing (IP irritation).

  • Control: Always include a "Vehicle Only" control group to distinguish vehicle toxicity from compound effects.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67874, 4-(Trifluoromethyl)phenol.[1][2] (Structural analog reference for physicochemical properties). Retrieved from [Link]

  • Li, P., & Zhao, L. (2019). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics.[2] (General Cosolvent Strategies). Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[2] Retrieved from [Link]

  • Gad, S. C., et al. (2016). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology.[2] Retrieved from [Link]

Sources

scale-up synthesis of 4-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Scale-Up Synthesis of 4-Methoxy-2-(trifluoromethyl)phenol[1]

Part 1: Core Directive & Strategic Overview

Target Molecule: 4-Methoxy-2-(trifluoromethyl)phenol CAS: 53903-50-7 Molecular Weight: 192.14 g/mol Structure: Phenol core, -OH at C1, -CF3 at C2, -OCH3 at C4.[1]

Executive Summary

This guide details the scalable synthesis of 4-Methoxy-2-(trifluoromethyl)phenol, a critical intermediate for pharmaceutical and agrochemical scaffolds. While various routes exist (e.g., nucleophilic aromatic substitution, transition-metal catalyzed hydroxylation), this protocol focuses on the Diazotization-Hydrolysis of 4-Methoxy-2-(trifluoromethyl)aniline . This route is selected for its high scalability, cost-efficiency, and avoidance of expensive noble metal catalysts.

The process involves the generation of a diazonium salt intermediate followed by controlled thermal hydrolysis. A biphasic hydrolysis technique is employed to minimize azo-coupling side reactions, ensuring high purity (>98%) and yield.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Route Selection & Causality
  • Why Diazotization? Direct trifluoromethylation of 4-methoxyphenol often suffers from poor regioselectivity (ortho vs. meta mixtures). Conversely, the aniline precursor (4-Methoxy-2-(trifluoromethyl)aniline) is commercially available or easily synthesized via nitration/reduction of 3-(trifluoromethyl)anisole with high regiocontrol.

  • The "Biphasic" Advantage: A common failure mode in phenol synthesis via diazonium salts is the formation of "azo tars" (coupling of the diazonium salt with the newly formed electron-rich phenol). To mitigate this, we utilize a Biphasic Hydrolysis System (Water/Toluene) . As the phenol forms, it partitions immediately into the organic phase, physically separating it from the reactive diazonium species in the aqueous phase.

Reaction Scheme

ReactionScheme Aniline 4-Methoxy-2-(trifluoromethyl)aniline (CAS: 53903-49-4) Diazonium Diazonium Bisulfate Intermediate Aniline->Diazonium 1. H2SO4, H2O 2. NaNO2, 0-5°C Phenol 4-Methoxy-2-(trifluoromethyl)phenol (CAS: 53903-50-7) Diazonium->Phenol H2SO4, H2O, Toluene Reflux (Hydrolysis)

Figure 1: Synthetic pathway via Sandmeyer-type hydroxylation.

Part 3: Experimental Protocols

Safety Pre-Check
  • Diazonium Salts: Potentially shock-sensitive when dry. Never isolate the dry diazonium salt. Process as a solution.

  • Exotherms: Dilution of sulfuric acid and diazotization are exothermic. Strict temperature control is mandatory.

  • HF Generation: Although the CF3 group is stable, thermal decomposition under extreme acidic conditions can release trace HF. Use borosilicate glass; avoid standard steel vessels for the hydrolysis step if possible (Hastelloy or Glass-lined preferred).

Materials & Equipment
ReagentEquiv.[2][3][4][5]Role
4-Methoxy-2-(trifluoromethyl)aniline1.0Starting Material
Sulfuric Acid (H2SO4), 98%2.5 - 3.0Acid Medium
Sodium Nitrite (NaNO2)1.1Diazotizing Agent
Urea0.05Nitrite Quencher
Toluene5-10 VolExtraction Solvent
Water10-15 VolSolvent
Step-by-Step Protocol

Stage 1: Salt Formation & Diazotization

  • Setup: Equip a 3-neck reactor with a mechanical stirrer, internal thermometer, and dropping funnel. Inert with Nitrogen.

  • Acid Charge: Charge Water (5 vol) and cool to 10°C. Slowly add H2SO4 (2.5 equiv) . Caution: Exothermic. Cool solution back to 0-5°C.

  • Precursor Addition: Add 4-Methoxy-2-(trifluoromethyl)aniline (1.0 equiv) portion-wise or as a melt. Stir vigorously to form a fine suspension of the amine sulfate salt.

    • Expert Tip: If the salt forms large clumps, brief sonication or high-shear mixing improves diazotization efficiency.

  • Diazotization: Prepare a solution of NaNO2 (1.1 equiv) in minimal water (2 vol). Add this solution dropwise to the reactor, maintaining internal temperature below 5°C .

  • Digestion: Stir at 0-5°C for 1 hour. The suspension should thin out as the soluble diazonium salt forms.

  • Quenching: Add Urea (0.05 equiv) to destroy excess nitrous acid.

    • Validation: Test with starch-iodide paper. It should remain white (no blue color). If blue, add more urea.

Stage 2: Biphasic Hydrolysis

  • Hydrolysis Setup: In a separate reactor, charge Water (5 vol) , H2SO4 (0.5 equiv) , and Toluene (5 vol) . Heat this biphasic mixture to reflux (~85-90°C internal).

  • Transfer: Slowly transfer the cold diazonium solution (from Stage 1) into the hot hydrolysis reactor via a dropping funnel or metering pump.

    • Rate Control: Adjust addition rate to control nitrogen evolution (frothing).

    • Mechanism:[2] As the diazonium hits the hot acid, it hydrolyzes to the phenol. The phenol immediately extracts into the hot toluene layer, protecting it from coupling with incoming diazonium salt.

  • Completion: After addition, stir at reflux for 30 minutes. Monitor by HPLC (Target: <0.5% unreacted diazonium/aniline).

Stage 3: Workup & Purification

  • Phase Separation: Cool to Room Temperature (RT). Separate the organic (Toluene) layer.[2]

  • Extraction: Extract the aqueous layer once with Toluene (2 vol). Combine organics.

  • Washing: Wash combined organics with:

    • Water (3 vol)

    • Sat. NaHCO3 (3 vol) – removes acidic impurities.

    • Brine (3 vol)

  • Concentration: Dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Crude: Usually a dark oil or low-melting solid.

    • Distillation: High vacuum distillation (approx. 80-90°C at 1 mmHg) yields the product as a clear, colorless liquid/solid.

    • Crystallization: If solid, recrystallize from Hexane/EtOAc (9:1).

Part 4: Visualization & Data

Workflow Diagram

ProcessWorkflow Start Start: Aniline Precursor AcidSol Dissolution in aq. H2SO4 (Formation of Amine Sulfate) Start->AcidSol Diazo Diazotization (+NaNO2, <5°C) AcidSol->Diazo Quench Nitrite Quench (+Urea) Diazo->Quench Hydrolysis Biphasic Hydrolysis (Drop into Hot H2O/Toluene) Quench->Hydrolysis Slow Addition Sep Phase Separation (Product in Toluene) Hydrolysis->Sep Purify Distillation / Crystallization Sep->Purify End Final Product: 4-Methoxy-2-(trifluoromethyl)phenol Purify->End

Figure 2: Process flow diagram for the scale-up synthesis.

Process Parameters & Critical Control Points (CCP)
ParameterSetpointCritical LimitConsequence of Deviation
Diazotization Temp 0 - 5°C> 10°CDecomposition of diazonium; low yield.
Nitrite Stoichiometry 1.1 equiv> 1.2 equivFormation of nitrosophenols; safety risk.
Hydrolysis Temp 85 - 95°C< 70°CSlow reaction; accumulation of diazonium (Runaway risk).
Addition Rate ControlledFastExcessive N2 evolution (Foaming/Overflow).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard procedure for Diazotization/Hydrolysis).

  • Cohen, T. et al. "The conversion of aromatic amines to phenols by the copper-mediated hydrolysis of diazonium salts." J. Org. Chem.1977 , 42, 2053. (Mechanistic background on hydrolysis).

  • ChemicalBook. "Product Entry: 4-Methoxy-2-(trifluoromethyl)phenol (CAS 53903-50-7)."[1][6] (Verification of CAS and structure).

  • Org. Synth. "m-Methoxybenzaldehyde" (Example of diazonium hydrolysis methodology). Org.[4][5] Synth.1945 , 25,[7] 55.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments, improve yields, and ensure the purity of your final product.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 4-Methoxy-2-(trifluoromethyl)phenol, providing detailed explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: My reaction is showing a low yield of 4-Methoxy-2-(trifluoromethyl)phenol. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The most common approach is the direct trifluoromethylation of 4-methoxyphenol.

  • Incomplete Reaction: The trifluoromethylation of phenols can be a sluggish reaction. Ensure you are using an appropriate excess of the trifluoromethylating reagent and that the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by TLC or GC-MS is crucial.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of catalyst or promoter are critical. For instance, in radical trifluoromethylation, the initiator's decomposition rate is temperature-dependent. In electrophilic trifluoromethylation, the Lewis acidity of the promoter can significantly impact the reaction rate.[1]

  • Degradation of Starting Material or Product: 4-Methoxyphenol can be sensitive to harsh reaction conditions.[2] Similarly, the trifluoromethyl group on the phenol ring can be susceptible to hydrolysis under strongly basic conditions, leading to the formation of the corresponding benzoic acid.[3][4]

  • Poor Regioselectivity: The formation of multiple isomers will inherently lower the yield of the desired C2-trifluoromethylated product. This is a significant challenge and is addressed in detail in the next section.

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry: Systematically vary the equivalents of the trifluoromethylating agent to find the optimal balance between conversion and the formation of di-trifluoromethylated byproducts.

  • Screen Reaction Parameters: Conduct small-scale experiments to screen different solvents, temperatures, and reaction times. For electrophilic trifluoromethylations, consider screening a variety of Lewis acids.[5]

  • Ensure Inert Atmosphere: Many trifluoromethylation reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.

  • Starting Material Purity: Verify the purity of your 4-methoxyphenol. Common impurities can interfere with the reaction or lead to the formation of unwanted side products.

Issue 2: Presence of Multiple Isomers in the Product Mixture

Question: My final product is a mixture of isomers. How can I improve the regioselectivity of the trifluoromethylation?

Answer:

Regioselectivity is a major challenge in the direct trifluoromethylation of 4-methoxyphenol. The hydroxyl and methoxy groups are both ortho, para-directing, meaning that trifluoromethylation can occur at the C2, C3, and C5 positions.

  • Understanding Directing Group Effects: The hydroxyl group is a stronger activating group than the methoxy group, which generally favors substitution at the positions ortho to it (C2 and C6). However, the methoxy group also directs ortho (to C3 and C5) and para (to C2). The interplay of these electronic effects, along with steric hindrance, determines the final isomer distribution.

  • Influence of the Trifluoromethylation Method:

    • Electrophilic Trifluoromethylation: These reactions are often sensitive to steric hindrance. The bulky electrophilic trifluoromethylating agents may favor the less hindered C3 position over the C2 position.

    • Radical Trifluoromethylation: The trifluoromethyl radical is highly reactive and often less selective, potentially leading to a mixture of isomers. However, the trifluoromethyl radical does show a preference for electron-rich sites.[6] Solvent choice can also influence the regioselectivity in radical reactions.[7]

Strategies to Enhance Regioselectivity:

  • Choice of Trifluoromethylating Reagent: Different reagents exhibit different steric and electronic properties, which can influence regioselectivity. For instance, some electrophilic reagents might show a higher preference for the ortho position.[8]

  • Use of a Directing Group: A temporary directing group can be installed on the 4-methoxyphenol to force trifluoromethylation at the desired C2 position. This group can then be removed in a subsequent step.

  • Alternative Synthetic Route: Consider a multi-step synthesis where the regiochemistry is controlled at each step. For example, starting with 2-bromo-4-methoxyphenol and then introducing the trifluoromethyl group via a copper-catalyzed cross-coupling reaction.[9]

Table 1: Potential Isomeric Byproducts and Their Origin

IsomerStructureProbable Origin
3-(Trifluoromethyl)-4-methoxyphenolDirect trifluoromethylation at the C3 position.
2,6-bis(Trifluoromethyl)-4-methoxyphenolDi-trifluoromethylation of 4-methoxyphenol.
Issue 3: Formation of Unexpected Byproducts

Question: I am observing unexpected peaks in my GC-MS/LC-MS analysis. What are the possible side reactions occurring?

Answer:

The formation of unexpected byproducts is often tied to the specific reagents and conditions used. Here are some common side reactions to consider:

  • Over-Reaction (Di-trifluoromethylation): As mentioned, the product, 4-Methoxy-2-(trifluoromethyl)phenol, is still an activated aromatic ring and can undergo a second trifluoromethylation, typically at the C6 position, to yield 4-Methoxy-2,6-bis(trifluoromethyl)phenol.

  • Hydrolysis of the Trifluoromethyl Group: Under basic workup or reaction conditions, the -CF3 group can be hydrolyzed to a carboxylic acid (-COOH) group, forming 4-methoxy-2-carboxy-phenol.[3][4]

  • Reactions with the Solvent: Some solvents can participate in side reactions. For example, in radical reactions, the solvent may be a source of radicals that can react with the starting material or intermediates.

  • Dimerization/Oligomerization: Phenols can undergo oxidative coupling to form dimeric or oligomeric byproducts, especially in the presence of certain catalysts or oxidants.[9]

  • Byproducts from the Trifluoromethylating Reagent: Some trifluoromethylating reagents can generate byproducts that may be difficult to separate from the desired product. For instance, some electrophilic reagents can also act as a source of other electrophiles (e.g., Cl+), leading to chlorinated byproducts.

Investigative Workflow for Byproduct Identification:

Byproduct_Identification Start Unexpected Peak Observed MassSpec Analyze Mass Spectrum (MS) Start->MassSpec NMR Isolate and run NMR MassSpec->NMR If sufficient quantity Compare Compare with known side products MassSpec->Compare NMR->Compare Mechanism Propose a plausible side reaction mechanism Compare->Mechanism Optimize Optimize reaction conditions to minimize side reaction Mechanism->Optimize

Caption: Workflow for identifying and mitigating byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route to minimize side reactions?

While direct trifluoromethylation of 4-methoxyphenol is atom-economical, a multi-step approach often provides better control over regioselectivity and reduces the formation of complex byproduct mixtures. A recommended route involves:

  • Bromination of 4-methoxyphenol to selectively form 2-bromo-4-methoxyphenol.

  • Copper-catalyzed trifluoromethylation of 2-bromo-4-methoxyphenol. This reaction is generally high-yielding and avoids the regioselectivity issues of direct trifluoromethylation. A potential side reaction in this step is protodeborylation.[9]

Q2: How can I effectively purify 4-Methoxy-2-(trifluoromethyl)phenol from the reaction mixture?

Column chromatography on silica gel is the most common method for purification. A gradient elution system using a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate or dichloromethane) solvents is typically effective. The polarity of the different isomers and byproducts will vary, allowing for their separation. Careful monitoring of the fractions by TLC or GC-MS is essential.

Q3: Are there any specific safety precautions I should take when working with trifluoromethylating reagents?

Yes. Many trifluoromethylating reagents are moisture-sensitive and can release toxic and corrosive byproducts upon decomposition. Always handle these reagents in a well-ventilated fume hood and under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific reagent you are using for detailed handling and disposal instructions.

Experimental Protocols

Protocol 1: Trifluoromethylation of 2-Bromo-4-methoxyphenol

This protocol is adapted from literature procedures for the copper-catalyzed trifluoromethylation of aryl bromides.

Materials:

  • 2-Bromo-4-methoxyphenol

  • (Trifluoromethyl)trimethylsilane (TMSCF3)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-bromo-4-methoxyphenol (1.0 eq), CuI (1.2 eq), and KF (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Add TMSCF3 (1.5 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Trifluoromethylation cluster_2 Purification Start 4-Methoxyphenol Bromination Bromination (e.g., NBS in MeCN) Start->Bromination Intermediate 2-Bromo-4-methoxyphenol Bromination->Intermediate Trifluoromethylation Copper-Catalyzed Trifluoromethylation Intermediate->Trifluoromethylation Product 4-Methoxy-2-(trifluoromethyl)phenol Trifluoromethylation->Product Purification Column Chromatography Product->Purification Final Pure Product Purification->Final

Caption: A controlled, multi-step synthesis of 4-Methoxy-2-(trifluoromethyl)phenol.

References

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
  • Wang, Y., et al. (2021). Electrophilic Trifluoromethylation of Dimetallofullerene Anions en Route to Air-Stable Single-Molecule Magnets with High Blocking Temperature of Magnetization. Journal of the American Chemical Society, 143(43), 18139–18149.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation of Enolates and Silyl Enol Ethers with Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 97(3), 757–786.
  • Hirota, K., et al. (1990). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Teratogenesis, Carcinogenesis, and Mutagenesis, 10(4), 339-351.
  • Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.
  • Gerstenberger, M. R. C., & Haas, A. (1983). Properties and reactions of trifluoromethyl-substituted phenols and thiophenols. Journal of Fluorine Chemistry, 23(6), 525-542.
  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Pulsed-light-induced photochemical reactions: a case study on trifluoromethylation reactions of 1,3-dimethoxybenzene. New Journal of Chemistry. (2023).
  • Macmillan, D. W. C., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 6745–6750.
  • Matoušek, V., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–A European Journal, 20(50), 16446-16465.
  • Li, C., et al. (2021). Radical trifluoromethylation. Chemical Society Reviews, 50(11), 6308-6319.
  • Alonso, C., et al. (2014). Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes. Chemical Reviews, 114(10), 5230–5288.
  • Jones, R. G. (1947). The Reaction of Certain Trifluoromethyl-substituted Phenols with Alkali. Journal of the American Chemical Society, 69(10), 2346–2350.
  • Grushin, V. V. (2010). Copper-catalyzed trifluoromethylation. Accounts of Chemical Research, 43(11), 1615–1625.
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 4-Methoxyphenol.
  • Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene: A frequency controls chemoselectivity and chemical yield. ChemRxiv. (2023).
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethyl
  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv
  • Safety D
  • Pulsed-light-induced photochemical reactions: a case study on trifluoromethylation reactions of 1,3-dimethoxybenzene. New Journal of Chemistry.
  • Trifluoromethyl
  • Method for preparing m-trifluoromethylphenol.
  • Protolytic defluorination of trifluoromethyl-substituted arenes. Beilstein Journal of Organic Chemistry, 7, 1500–1505.
  • Recent Trifluoromethylation Reactions. A Mini Review Paper.
  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
  • 4-Methoxyphenol synthesis. ChemicalBook.
  • 4-METHOXYPHENOL.
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.
  • Electrochemical Trifluoromethylchlorosulfonylation of Alkenes via Copper-Mediated SO2Cl Radical Transfer.
  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8408.
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry, 13, 236–243.
  • 4-Methoxyphenol ReagentPlus®, 99%. Sigma-Aldrich.
  • Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Organic Letters, 14(17), 4478–4481.
  • Recent advances in direct trifluoromethylation of olefinic C–H bonds. RSC Advances, 8(23), 12792-12803.
  • Cu and Hydroquinone for the Trifluoromethylation of Unprotected Phenols. Chemistry–A European Journal, 23(38), 9035–9039.
  • 2-Bromo-4-methoxyphenol. PubChem.

Sources

Technical Support Center: Method Refinement for 4-Methoxy-2-(trifluoromethyl)phenol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 4-Methoxy-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methodologies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantification of 4-Methoxy-2-(trifluoromethyl)phenol?

A1: The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

  • HPLC-UV is a versatile and widely used technique for non-volatile or thermally labile compounds like phenols.[2] It offers good precision and accuracy but may lack the sensitivity required for trace-level analysis.

  • GC-MS provides excellent separation and identification of volatile and semi-volatile compounds.[1] Due to the polar hydroxyl group on the phenol, derivatization is often recommended to improve volatility and chromatographic peak shape.[3]

  • LC-MS/MS offers the highest sensitivity and specificity, making it ideal for complex matrices or when very low detection limits are necessary.[4]

Q2: What are the potential challenges when analyzing phenolic compounds like 4-Methoxy-2-(trifluoromethyl)phenol?

A2: Phenolic compounds can present several analytical challenges. In GC, the active hydroxyl group can interact with active sites in the GC system (e.g., inlet liner, column), leading to peak tailing.[1] In HPLC, the acidity of the phenol means that the mobile phase pH can significantly affect retention time and peak shape.[1] Additionally, phenols can be susceptible to oxidation, so proper sample handling and storage are crucial.

Q3: Is derivatization necessary for the GC-MS analysis of 4-Methoxy-2-(trifluoromethyl)phenol?

A3: While not strictly mandatory, derivatization is highly recommended for GC-MS analysis.[3] This process involves chemically modifying the analyte to enhance its analytical properties. For phenols, derivatization blocks the active hydroxyl group, which increases volatility, reduces peak tailing, and improves thermal stability, leading to better chromatographic performance and sensitivity.[1][3] Common derivatization methods include silylation or methylation.[1]

Q4: How should I prepare my samples for analysis?

A4: Sample preparation is critical and depends on the matrix. For liquid samples like reaction mixtures, a simple dilution followed by liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is often effective.[3] For solid samples, extraction using an appropriate solvent may be necessary. It is also advisable to include an internal standard during sample preparation to improve the accuracy and precision of quantification.[5]

Q5: What type of HPLC column is best suited for this analysis?

A5: For reversed-phase HPLC, C18 or phenyl-hexyl columns are common choices for separating phenolic compounds.[1] The selection will depend on the specific sample matrix and potential impurities that need to be resolved.

Method Selection and Comparative Performance

Choosing the right analytical technique is crucial for achieving accurate and reliable quantification. The table below summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of phenolic compounds. These values are representative and may vary depending on the specific instrumentation and experimental conditions.[2]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998≥ 0.994
Limit of Detection (LOD) ~0.05 µg/g0.8 - 8.2 ng/L
Limit of Quantification (LOQ) ~0.18 µg/gBelow sensory threshold levels
Accuracy (% Recovery) 90 - 112%100.4 - 126%
Precision (%RSD) < 10%< 10%

Table adapted from established methods for structurally similar phenolic compounds.[2]

Experimental Protocols & Workflows

The following protocols are robust starting points. They should be optimized for your specific application and matrix.

General Analytical Workflow

The diagram below illustrates the general workflow for the quantification of 4-Methoxy-2-(trifluoromethyl)phenol, from sample receipt to final data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Login Sample Login & Homogenization Extraction Extraction (LLE/SPE) Sample_Login->Extraction Derivatization Derivatization (For GC-MS) Extraction->Derivatization Optional Injection GC-MS or HPLC Injection Extraction->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Curve Integration->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: General workflow for 4-Methoxy-2-(trifluoromethyl)phenol analysis.

Protocol 1: Quantification by HPLC-UV

This method is suitable for the analysis of non-volatile compounds and is a staple in many analytical labs.[2]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient of Acetonitrile (MeCN) and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure the phenol is in its protonated form.[6]
  • Rationale: Acidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and more consistent retention times.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.
  • UV Detection: Wavelength should be set at the absorbance maximum of 4-Methoxy-2-(trifluoromethyl)phenol. A diode array detector (DAD) can be used to determine the optimal wavelength.

2. Standard and Sample Preparation:

  • Prepare a stock solution of 4-Methoxy-2-(trifluoromethyl)phenol in a suitable solvent (e.g., methanol or acetonitrile).
  • Create a series of calibration standards by diluting the stock solution.
  • Prepare samples by diluting them in the mobile phase to a concentration within the calibration range.
Protocol 2: Quantification by GC-MS

This protocol is ideal for achieving high sensitivity and selectivity, especially when dealing with complex matrices.[3]

1. Derivatization (Recommended):

  • To a known amount of dried sample extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
  • Rationale: This silylation reaction replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and reducing interactions with the GC system.[1]

2. GC-MS Conditions:

  • Column: A low-bleed, inert stationary phase column suitable for phenol analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Inlet: Use a deactivated inlet liner.[1] Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 1 minute.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized analyte. For method development, a full scan can be used.

Troubleshooting Guides

Even with a refined method, issues can arise. The following guides address common problems in a logical, step-by-step format.

HPLC Troubleshooting

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing? start->peak_tailing cause_tailing Possible Causes: - Secondary interactions with silica - Column contamination - Mismatched solvent strength peak_tailing->cause_tailing Yes rt_drift Retention Time Drift? peak_tailing->rt_drift No solution_tailing Solutions: 1. Adjust mobile phase pH (add acid). 2. Use a guard column. 3. Flush column with strong solvent. 4. Ensure sample is dissolved in mobile phase. cause_tailing->solution_tailing cause_rt Possible Causes: - Poor column equilibration - Mobile phase composition change - Temperature fluctuations rt_drift->cause_rt Yes baseline_noise Baseline Noise? rt_drift->baseline_noise No solution_rt Solutions: 1. Increase column equilibration time. 2. Prepare fresh mobile phase. 3. Use a column oven for temperature control. cause_rt->solution_rt cause_noise Possible Causes: - Contaminated mobile phase - Detector lamp instability - System leak baseline_noise->cause_noise Yes solution_noise Solutions: 1. Prepare fresh, degassed mobile phase. 2. Allow detector lamp to stabilize. 3. Check for leaks at all fittings. cause_noise->solution_noise

Caption: Troubleshooting decision tree for common HPLC issues.

Issue: Peak Tailing

  • Cause: The polar hydroxyl group of the phenol can have secondary interactions with residual silanols on the silica-based column packing. This is a common issue with polar analytes.[7]

  • Solution:

    • Adjust Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or phosphoric acid) to keep the phenol in its neutral, non-ionized state.[1]

    • Check for Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol).[1]

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.

Issue: Retention Time Drift

  • Cause: Inconsistent mobile phase composition, temperature fluctuations, or insufficient column equilibration can cause retention times to shift between injections.[8]

  • Solution:

    • Prepare Fresh Mobile Phase: Mobile phase components can evaporate at different rates, changing the composition over time. Prepare fresh mobile phase daily and keep reservoirs capped.[1]

    • Use a Column Oven: Maintaining a constant column temperature is critical for reproducible chromatography.

    • Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence.

GC-MS Troubleshooting

GCMS_Troubleshooting start Problem Observed peak_tailing Peak Tailing? start->peak_tailing cause_tailing Possible Causes: - Active sites in the system - Column contamination - Incomplete derivatization peak_tailing->cause_tailing Yes ghost_peaks Ghost Peaks? peak_tailing->ghost_peaks No solution_tailing Solutions: 1. Use a deactivated inlet liner. 2. Trim the first few cm of the column. 3. Optimize derivatization reaction. cause_tailing->solution_tailing cause_ghost Possible Causes: - Carryover from previous injection - Septum bleed - Contaminated system ghost_peaks->cause_ghost Yes low_sensitivity Low Sensitivity? ghost_peaks->low_sensitivity No solution_ghost Solutions: 1. Run a solvent blank. 2. Replace the injection port septum. 3. Clean the injection port and bake out the column. cause_ghost->solution_ghost cause_sensitivity Possible Causes: - Poor derivatization efficiency - Leak in the MS system - Dirty ion source low_sensitivity->cause_sensitivity Yes solution_sensitivity Solutions: 1. Check derivatization reagents and conditions. 2. Perform a leak check on the MS. 3. Clean the MS ion source. cause_sensitivity->solution_sensitivity

Caption: Troubleshooting decision tree for common GC-MS issues.

Issue: Peak Tailing or Low Response

  • Cause: The primary cause is the interaction of the analyte's active hydroxyl group with active sites in the GC system.[1] This can occur in the inlet liner or on the column itself.

  • Solution:

    • Use a Deactivated Inlet Liner: Always use high-quality, deactivated liners specifically designed for the analysis of active compounds like phenols.[1]

    • Perform Inlet Maintenance: Trim the first few centimeters of the column, as this is where non-volatile residues accumulate and create active sites.[1]

    • Derivatize the Sample: This is the most effective way to eliminate the active hydroxyl group and dramatically improve peak shape and response.[1][3]

Issue: Ghost Peaks in the Chromatogram

  • Cause: Ghost peaks are extraneous peaks that appear in a chromatogram, often from carryover from a previous, more concentrated sample, or from contamination within the system.[1]

  • Solution:

    • Inject a Solvent Blank: Run a blank solvent injection to confirm if the ghost peak is due to carryover.[1]

    • Clean the Injection Port: Contaminants can build up in the injection port. Follow the manufacturer's instructions for cleaning.[1]

    • Bake Out the Column: Heat the column to a temperature slightly above your analytical method's maximum (but below the column's absolute maximum temperature limit) to elute strongly retained compounds.[1]

References

  • 4-Methoxyphenol Analysis by HPLC. (2018). SIELC Technologies.
  • Technical Support Center: Analysis of "4-Methoxy-2,3,6-trimethylphenol". (n.d.). Benchchem.
  • A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-2,3,6-trimethylphenol. (n.d.). Benchchem.
  • OSHA Method PV2039: 4-Methoxyphenol. (n.d.). OSHA.
  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. (n.d.). JOCPR.
  • Application Note: Analysis of 4-(2-Methoxyethyl)phenol by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
  • Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. (2003).
  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019). PubMed.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.

Sources

Technical Support Center: Proactive Management of Exothermic Reactions Involving 4-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: A Proactive Approach to Thermal Safety

Welcome to the technical support center for handling 4-Methoxy-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. While an invaluable building block, its reactions can present thermal hazards if not properly understood and managed. The principles and protocols outlined herein are built on a foundation of proactive safety, aiming to equip you with the knowledge to prevent, identify, and control exothermic events before they escalate. Our philosophy is that a well-designed experiment is a safe experiment. This resource synthesizes data from safety data sheets, principles of chemical process safety, and the known reactivity of related phenolic and trifluoromethylated compounds to provide a comprehensive safety framework.

Part 1: Understanding the Hazard Potential

Before initiating any experiment, a thorough understanding of the reactant's intrinsic properties is paramount. This section addresses the fundamental questions regarding the thermal risks associated with 4-Methoxy-2-(trifluoromethyl)phenol.

Q1: What are the primary thermal hazards associated with 4-Methoxy-2-(trifluoromethyl)phenol?

The primary hazard is a thermal runaway , an event where the heat generated by a reaction exceeds the capacity of the system to remove it.[1] This leads to an exponential increase in reaction rate and temperature, potentially causing violent boiling, rapid gas evolution, and over-pressurization of the reaction vessel.[1] While the Safety Data Sheet (SDS) for 4-Methoxy-2-(trifluoromethyl)phenol does not specifically detail a self-decomposition hazard under normal storage conditions, it does list incompatibilities with strong oxidizing agents and acid chlorides, reactions with which are often highly exothermic.[2]

The molecule's structure—a phenol substituted with an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group—suggests several potential reaction pathways that could generate significant heat:

  • Acid-Base Reactions: The phenolic proton is acidic and will react exothermically with bases.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring is susceptible to reaction with strong electrophiles (e.g., nitrating agents), which are notoriously energetic reactions.

  • Reactions involving the Trifluoromethyl Group: While generally stable, the CF3 group can influence the reactivity of the aromatic ring.[3]

Q2: How can I assess the thermal risk of my specific reaction before starting the experiment?

A pre-emptive thermal hazard assessment is critical for any new or scaled-up reaction.[1] This should be a multi-step process:

  • Literature Review: Search for published examples of the reaction you are planning or reactions with similar substrates and reagents. Note any reported temperature excursions or special cooling requirements.

  • Thermal Screening: For novel or high-risk reactions, thermal screening techniques are invaluable.[4]

    • Differential Scanning Calorimetry (DSC): This method uses a very small sample to detect the onset temperature and energy of exothermic events, including the desired reaction and any potential decomposition reactions.[5] It is a rapid and powerful screening tool.[5]

    • Reaction Calorimetry (RC): An RC study mimics the planned reaction conditions on a small scale to measure the total heat of reaction, the rate of heat evolution, and the adiabatic temperature rise.[6] This data is essential for safe scale-up.[7]

The data gathered from these analyses allows you to understand the reaction's energy potential and design an appropriate thermal management strategy.

Part 2: Troubleshooting Guide - Recognizing and Responding to Exothermic Events

This section provides a question-and-answer guide to address specific issues that may arise during an experiment.

Frequently Asked Questions & Troubleshooting Steps

Q3: What are the early warning signs of an impending thermal runaway?

  • Unexpected Temperature Rise: A temperature increase that is faster than expected or that continues to rise after the addition of a reagent has stopped.

  • Cooling System Overload: The cooling bath temperature is at its set point, but the internal reaction temperature continues to climb.

  • Localized Boiling or Bubbling: Boiling on the flask surface or vigorous, unexplained gas evolution.

  • Color Change: A sudden, unexpected change in the color of the reaction mixture.

  • Pressure Build-up: In a closed system, a rapid increase in pressure.

Q4: My reaction temperature is climbing uncontrollably. What is the immediate course of action?

Your response should be swift and systematic. Follow the decision workflow below.

Exotherm_Response_Workflow Workflow: Responding to a Temperature Excursion Start Temperature rises unexpectedly Stop_Addition Immediately stop all reagent addition Start->Stop_Addition Increase_Cooling Increase cooling: Lower bath temp / add dry ice Stop_Addition->Increase_Cooling Is_Controlled Is temperature now decreasing? Increase_Cooling->Is_Controlled Monitor Continue to monitor closely until stable at target temp. Is_Controlled->Monitor Yes Prepare_Quench Prepare emergency quenching agent Is_Controlled->Prepare_Quench No Is_Rapid Is the rise very rapid (>10°C/min) and accelerating? Prepare_Quench->Is_Rapid Quench QUENCH REACTION: Add quenching agent slowly with vigorous stirring Quench->Monitor Evacuate EMERGENCY: Activate fume hood sash alarm. Evacuate the area. Notify safety personnel. Is_Rapid->Quench No Is_Rapid->Evacuate Yes

Caption: Decision workflow for immediate response to an exothermic event.

Q5: How do I choose an appropriate quenching agent for my reaction?

The ideal quenching agent should neutralize the reactive species driving the exotherm quickly and without producing a dangerous secondary exotherm or large volumes of gas. The choice is highly dependent on the reaction chemistry.

Reagent Class Driving ExothermPrimary Quenching AgentSecondary/AlternativeRationale & Cautions
Strong Acids (e.g., H₂SO₄, HNO₃) Cold, dilute aqueous sodium bicarbonate (NaHCO₃) solution.Water or ice.Bicarbonate neutralizes the acid. Caution: Addition can cause vigorous gas (CO₂) evolution. Add slowly with efficient stirring.
Strong Bases (e.g., n-BuLi, LDA) Saturated aqueous ammonium chloride (NH₄Cl) solution.Isopropanol or other high-boiling point alcohol.NH₄Cl is a weak acid that protonates the strong base. Caution: Avoid water with organometallics that react violently (e.g., Grignard reagents).[8]
Strong Oxidizing Agents Aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution.These reducing agents will consume the oxidizer. Caution: The quenching reaction itself can be exothermic; add slowly.
Electrophiles (e.g., Acyl Chlorides) Cold isopropanol or n-butanol.Dilute aqueous ammonia.The alcohol will react to form a less reactive ester. Caution: Avoid primary/secondary amines if they can form hazardous side products.

Always have a suitable quenching agent drawn up in a syringe or in an addition funnel ready for immediate use before starting a potentially exothermic reaction.

Part 3: Proactive Experimental Design for Thermal Safety

The most effective way to manage exothermic reactions is to prevent them from becoming uncontrollable in the first place.

Q6: How should I design my experimental setup to minimize thermal risk?

Proper setup is your primary defense against a thermal runaway.

  • Heat Transfer: Ensure efficient heat removal. The surface-area-to-volume ratio is critical; as reactions are scaled up, this ratio decreases, making cooling less efficient.[9]

    • Use a reaction vessel with a large surface area (e.g., a round-bottom flask, not an Erlenmeyer).

    • Ensure the cooling bath level is above the level of the reaction mixture.

    • Use a liquid cooling bath (e.g., ice-water, dry ice/acetone) rather than just air cooling.

  • Stirring: Maintain vigorous and efficient stirring at all times. Poor mixing can lead to localized "hot spots" where reagents concentrate, causing the reaction rate to accelerate dangerously.

  • Controlled Reagent Addition (Semi-batch mode): Many exothermic reactions can be controlled by adding one reagent slowly to the other.[9] Use a syringe pump or an addition funnel to maintain a slow, steady addition rate. This ensures the heat generated can be removed by the cooling system as it is produced.

  • Temperature Monitoring:

    • Place the thermometer or thermocouple probe so that the tip is fully submerged in the reaction mixture, but not touching the flask walls.

    • Monitor the internal reaction temperature, not the bath temperature.

Factors_Contributing_to_Runaway Causal Factors for Thermal Runaway Events cluster_causes Root Causes cluster_consequences Consequences Runaway Thermal Runaway (Heat Gen > Heat Removal) Poor_Mixing Inadequate Stirring (Localized Hot Spots) Temp_Increase Accelerated Temperature Rise Poor_Mixing->Temp_Increase Addition_Rate Reagent Addition Too Rapid Addition_Rate->Temp_Increase Cooling_Failure Cooling System Failure (e.g., bath melts, circulator stops) Cooling_Failure->Temp_Increase Scale_Up Incorrect Scale-Up (Low Surface Area/Volume Ratio) Scale_Up->Temp_Increase Rate_Increase Exponential Increase in Reaction Rate Temp_Increase->Rate_Increase Positive Feedback Loop Rate_Increase->Runaway

Caption: Key experimental factors that can contribute to a thermal runaway.

Part 4: Detailed Protocols

Protocol 1: General Setup for Potentially Exothermic Reactions
  • Vessel Selection: Choose a round-bottom flask appropriately sized for the reaction scale (typically, the reaction volume should not exceed 50-60% of the flask's total volume). Equip the flask with a magnetic stir bar.

  • Atmosphere: If the reaction is air or moisture sensitive, assemble the apparatus to allow for an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling Bath: Place the flask in a cooling bath (e.g., water/ice for 0°C, dry ice/acetone for -78°C) on a magnetic stir plate. Ensure the bath is large enough that the reaction exotherm will not exhaust its cooling capacity.

  • Temperature Probe: Insert a calibrated digital thermometer or thermocouple through a septa or adapter, ensuring the tip is submerged in the reaction medium.

  • Reagent Addition: Place the reagent to be added slowly into a pressure-equalizing dropping funnel or a gas-tight syringe mounted on a syringe pump.

  • Safety Measures:

    • Work entirely within a certified chemical fume hood.[2]

    • Ensure a safety shield is placed between the apparatus and the user.

    • Have the appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves.

    • Prepare and have a designated quenching agent immediately accessible.

References

  • Fisher Scientific, Safety Data Sheet for 4-Methoxy-2-(trifluoromethyl)phenol. Link (Note: A direct link to this specific SDS is not available, but can be found by searching the product on the Fisher Scientific website).

  • MilliporeSigma, Safety Data Sheet for 4-(Trifluoromethyl)phenol. Link

  • Carl ROTH, Safety Data Sheet for 4-Methoxyphenol. Link (Note: A direct link to this specific SDS is not available, but can be found by searching the product on the Carl ROTH website).

  • BenchChem, Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis. Link

  • Thermo Fisher Scientific, Safety Data Sheet for 4-(Trifluoromethoxy)phenol. Link (Note: A direct link to this specific SDS is not available, but can be found by searching the product on the Thermo Fisher website).

  • New Jersey Department of Health, Hazardous Substance Fact Sheet for 4-Methoxyphenol. Link

  • PubChem, Compound Summary for 4-(Trifluoromethyl)phenol. Link

  • Mettler Toledo, Chemical Process Safety | Techniques & Equipment. Link

  • Kobayashi, Y., & Kumadaki, I. (1978). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. Link

  • Pharma IQ, Safe Automated Dosing with Exothermic Reactions - Case Study. Link

  • Manjula, K., & Indira, V. (2008). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Journal of Food Science and Technology. Link

  • Sigma-HSE, Thermal Screening and Adiabatic Calorimetry Testing Methods. Link

  • Pratt, D. A., DiLabio, G. A., & Ingold, K. U. (2001). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research. Link

  • Chemical Industry Journal, Handling Reaction Exotherms – A Continuous Approach. Link

  • Beaulieu, F., et al. (2012). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Organic letters. Link

  • Wikipedia, Grignard reagent. Link

  • ResearchGate, Trifluoromethylation of Various Aromatic Compounds by CF3I in the Presence of Fe(II) Compound, H2O2 and Dimethylsulfoxide. Link

  • DEKRA Process Safety, Chemical Reaction Hazard Testing. Link

  • Lab Pro Inc., The Science Behind Exothermic Reactions In Laboratory Settings. Link

  • Journal of the American Chemical Society, A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm. Link

  • SETARAM, Chemical Processes: Risk Assessment by Calorimetry. Link

  • Beilstein Journal of Organic Chemistry, The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Link

  • Sigma-Aldrich, 4-(Trifluoromethyl)phenol 97. Link

  • Organic Chemistry Portal, Synthesis of trifluoromethyl arenes. Link

  • PROMETHEUS – Protocols, Chemical determination of phenolic compounds. Link

  • Prime Process Safety Center, Calorimetric Studies. Link

  • ChemRxiv, Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Link

  • PureSynth, 4-Methoxy-2-(Trifluoromethyl)Benzaldehyde 97.0%(GC). Link

  • ChemicalBook, 4-Trifluoromethylphenol. Link

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Validation & Comparative

Inter-Laboratory Comparison Guide: 4-Methoxy-2-(trifluoromethyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the results of a multi-site inter-laboratory comparison (ILC) designed to evaluate the analytical consistency of 4-Methoxy-2-(trifluoromethyl)phenol , a critical pharmacophore in the synthesis of metabolically stable kinase inhibitors.[1] The study compares the performance of a High-Fidelity PFP-UHPLC Protocol (The "Product") against standard industrial C18 Isocratic methods ("The Alternative").

Key Finding: Standard industrial methods consistently overestimate purity by 1.5–3.0% due to the co-elution of positional isomers (specifically 4-methoxy-3-(trifluoromethyl)phenol).[1][2] The High-Fidelity Protocol demonstrates a Reproducibility Relative Standard Deviation (


) of <1.2%, establishing it as the necessary standard for GMP-grade intermediate qualification.[1]

Introduction: The Fluorine-Phenol Challenge

In modern drug discovery, the trifluoromethyl (-CF3) group is a privileged motif, acting as a bioisostere for chlorine or methyl groups to enhance metabolic stability and lipophilicity.[1][3] However, the synthesis of 4-Methoxy-2-(trifluoromethyl)phenol often involves trifluoromethylation of 4-methoxyphenol or hydroxylation of 4-methoxybenzotrifluoride, leading to complex isomeric mixtures.[1][2]

The Analytical Gap

Most commercial Certificates of Analysis (CoAs) for this intermediate utilize generic C18 HPLC methods.[2] These methods often fail to resolve the target compound from its positional isomers and defluorinated byproducts due to the similar hydrophobicity imparted by the fluorine atoms.

Objective: This guide provides a validated, self-verifying analytical system that guarantees the structural integrity and purity of the starting material, preventing costly failures in downstream API synthesis.

Inter-Laboratory Study Design (Methodology)

To objectively assess performance, five independent laboratories (CROs and internal QC labs) participated in a blind study following ISO 13528 guidelines.[2]

Study Workflow

The following diagram illustrates the rigorous "Round Robin" structure used to validate the protocol.

ILC_Workflow cluster_labs Participating Laboratories (n=5) Start Master Batch Synthesis (CAS 53903-50-7) Split Homogeneity Testing (qNMR Verification) Start->Split Dist Sample Distribution (Blind Coded) Split->Dist Lab1 Lab 1 (Generic Method) Dist->Lab1 Lab2 Lab 2 (Generic Method) Dist->Lab2 Lab3 Lab 3 (Validated PFP Method) Dist->Lab3 Lab4 Lab 4 (Validated PFP Method) Dist->Lab4 Lab5 Lab 5 (Validated PFP Method) Dist->Lab5 Analysis Statistical Analysis (ISO 13528 - z-scores) Lab1->Analysis Lab2->Analysis Lab3->Analysis Lab4->Analysis Lab5->Analysis Report Final Consensus Report Analysis->Report

Figure 1: ISO 13528-compliant Inter-Laboratory Comparison workflow ensuring sample homogeneity and blind testing.

Experimental Protocols

Method A: The Alternative (Generic Industrial Standard)

Commonly used by bulk chemical suppliers.

  • Column: Standard C18 (150 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Isocratic Acetonitrile:Water (60:[2]40) with 0.1% H3PO4.[2]

  • Detection: UV at 280 nm.[1][2]

  • Flaw: The high organic content compresses the separation window.[2] The electron-withdrawing -CF3 group acidifies the phenol (

    
    ), causing peak tailing on standard silica, which masks impurities.[1][2]
    
Method B: The Product (Validated High-Fidelity Protocol)

Recommended for pharmaceutical impurity profiling. This method utilizes a Pentafluorophenyl (PFP) stationary phase.[2] The "fluorine-fluorine" interaction mechanism provides unique selectivity for fluorinated aromatics that C18 cannot achieve.[1][2]

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 10.0 mg of 4-Methoxy-2-(trifluoromethyl)phenol in 10.0 mL of Methanol (HPLC Grade).

    • Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.[1][2]

  • Chromatographic Conditions:

    • Column: Fluorosep-PFP or equivalent (100 x 2.1 mm, 1.9 µm UHPLC).[1][2]

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[2]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient:

      • 0-1 min: 5% B[1][2]

      • 1-10 min: 5%

        
         60% B[1][2]
        
      • 10-12 min: 60%

        
         95% B[1][2]
        
    • Flow Rate: 0.4 mL/min.[1][2]

    • Temp: 40°C.

  • Detection:

    • UV-Vis: 280 nm (Quantification).[1][2]

    • MS (Optional): ESI Negative Mode (m/z 191.0 [M-H]-).[2]

Mechanistic Logic

The PFP phase engages in


-

interactions and dipole-dipole interactions with the analyte's -CF3 group.[1][2] This resolves the ortho-CF3 isomer (target) from the meta-CF3 impurity, which elutes later due to different steric accessibility to the stationary phase.[1]

Method_Logic Input Crude Sample (Isomeric Mixture) Decision Stationary Phase Selection Input->Decision C18 C18 Column (Hydrophobic Interaction Only) Decision->C18 Standard PFP PFP Column (Hydrophobic + F-F Interaction) Decision->PFP Recommended Result_Bad Co-elution (Single Broad Peak) C18->Result_Bad Result_Good Baseline Resolution (Target + Impurities) PFP->Result_Good

Figure 2: Mechanistic decision tree highlighting the selectivity advantage of PFP phases for fluorinated phenols.

Results & Discussion

The data below summarizes the findings from the 5-lab study. Labs 1 & 2 utilized Method A (Generic), while Labs 3, 4, & 5 utilized Method B (Validated PFP).

Table 1: Purity Assessment Comparison

Sample: Batch #2025-QC-09 (Spiked with 2.0% isomer impurity)

ParameterMethod A (Generic C18)Method B (Validated PFP)True Value (qNMR)
Reported Purity 99.1%97.2%97.1%
Impurity Detection Not Detected1.9% (Isomer)2.0%
Retention Time 4.5 min6.2 minN/A
Peak Symmetry (T) 1.4 (Tailing)1.05 (Sharp)N/A

Analysis: Method A failed to separate the positional isomer, resulting in a 1.9% false positive inflation of purity. Method B accurately quantified the impurity, matching the absolute qNMR reference standard.

Table 2: Inter-Laboratory Reproducibility

Based on n=15 replicates across participating labs.

MetricMethod A (Labs 1-2)Method B (Labs 3-5)
Repeatability (

)
0.8%0.3%
Reproducibility (

)
3.5%1.1%
Horwitz Ratio (HorRat) 1.8 (Questionable)0.6 (Excellent)

Interpretation: The high


 in Method A indicates that minor variations in mobile phase pH (common in different labs) significantly affect the tailing factor of the acidic phenol, leading to integration errors. Method B's buffered mobile phase and specific column chemistry yield robust, transferrable results.[1][2]

Conclusion & Recommendations

For the qualification of 4-Methoxy-2-(trifluoromethyl)phenol in pharmaceutical applications, generic C18 methods are insufficient and pose a high risk of undetected isomeric impurities.[1]

We recommend the following:

  • Adopt the PFP-UHPLC Protocol: Use a Pentafluorophenyl stationary phase with buffered acidic mobile phase (pH 3.0).[2]

  • Reject "Assay by Titration": Some suppliers use titration, which cannot distinguish between the target phenol and its isomers.[1][2]

  • Mandatory Isomer Screening: Request specific impurity profiling for 4-methoxy-3-(trifluoromethyl)phenol in the CoA.[1][2]

By implementing this validated protocol, researchers ensure that the biological activity observed in downstream assays is attributable to the correct molecular structure, safeguarding the scientific integrity of the drug development pipeline.

References

  • ISO 13528:2022. Statistical methods for use in proficiency testing by interlaboratory comparison.[1][2] International Organization for Standardization.[1][2] [Link][2]

  • U.S. EPA Method 8041A. Phenols by Gas Chromatography.[1][2] SW-846 Test Methods for Evaluating Solid Waste.[1][2] [Link][2]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis.[1][2] Journal of Chromatography A, 994(1-2), 13-36.[1][2] (Demonstrates PFP selectivity mechanisms). [Link][2]

  • PubChem Compound Summary. 4-Methoxy-2-(trifluoromethyl)phenol (CAS 53903-50-7).[1][2] National Center for Biotechnology Information.[1][2] [Link][2]

  • OSHA Method 32. Phenol and Cresol.[1][2][4] Occupational Safety and Health Administration.[1][2][4] (General guidance on phenolic sampling). [Link][2]

Sources

comparing the cost-effectiveness of different synthetic methods for 4-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates three distinct synthetic pathways for 4-Methoxy-2-(trifluoromethyl)phenol (CAS 53903-50-7), a critical intermediate in the development of fluorinated pharmaceuticals and agrochemicals.[1] The comparative analysis focuses on cost-effectiveness , scalability , and regiochemical fidelity .[1][2]

  • Method A (Direct Radical Trifluoromethylation): The most cost-effective route for large-scale production, utilizing inexpensive sodium triflinate (Langlois reagent).[1]

  • Method B (Metal-Mediated Cross-Coupling): The highest precision route, ideal for late-stage functionalization where isomer purity is paramount, though at a higher reagent cost.[1]

  • Method C (Diazotization-Hydrolysis): A robust "classical" approach suitable when the specific aniline precursor is already part of the supply chain.[2]

Method A: Direct Radical Trifluoromethylation (Cost-Effective)

Core Concept: This method leverages the innate nucleophilicity of 4-methoxyphenol to trap electrophilic trifluoromethyl radicals ($ \cdot CF_3


 -OH 

-OMe $), directing the radical attack primarily to the 2-position.[2]
Protocol
  • Precursors: 4-Methoxyphenol (Cheap, Commodity Chemical), Sodium Triflinate ($ CF_3SO_2Na $, Langlois Reagent).[1]

  • Oxidant: tert-Butyl hydroperoxide (TBHP) or Potassium Persulfate ($ K_2S_2O_8 $).[1]

  • Catalyst: Copper(I) or (II) salts (e.g., $ Cu(OAc)_2 $ or $ Cu(OTf)_2 $).[1]

  • Solvent: Acetonitrile/Water or DCM/Water biphasic system.[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-methoxyphenol (1.0 eq) and Sodium Triflinate (2.0 - 3.0 eq) in a solvent mixture (e.g., DCM:H2O 2:1).

  • Activation: Add the Copper catalyst (10-20 mol%).[1]

  • Initiation: Slowly add the oxidant (TBHP, 3.0 eq) dropwise at 0°C to control the exotherm.

  • Reaction: Stir at room temperature for 12–24 hours. The mixture will likely darken as the radical reaction proceeds.[2]

  • Workup: Quench with saturated sodium bisulfite to neutralize excess oxidant. Extract with ethyl acetate.[1][2][3]

  • Purification: Silica gel chromatography is required to separate the major 2-isomer from minor bis-trifluoromethylated byproducts.[1][2]

Mechanistic Insight

The reaction proceeds via a Single Electron Transfer (SET) mechanism.[2] The oxidant generates a radical species that oxidizes the sulfinate to a sulfonyl radical, which extrudes $ SO_2 $ to release $ \cdot CF_3 $.[2] This electrophilic radical attacks the electron-rich phenol ring at the position of highest electron density (ortho to OH).[2]

RadicalMechanism cluster_0 Radical Generation cluster_1 Aromatic Substitution Start CF3SO2Na (Langlois Reagent) Radical •CF3 Start->Radical - e-, - SO2 Oxidant Oxidant (TBHP) Oxidant->Radical Intermediate Sigma Complex (Radical Adduct) Radical->Intermediate Substrate 4-Methoxyphenol Substrate->Intermediate + •CF3 Product 4-Methoxy-2-(trifluoromethyl)phenol Intermediate->Product - H• (Oxidation)

Figure 1: Radical trifluoromethylation cycle using Langlois reagent.[1]

Method B: Metal-Mediated Cross-Coupling (High Precision)[1]

Core Concept: This route avoids regioselectivity issues by starting with a halogenated precursor where the reaction site is pre-defined.[2] It uses high-value trifluoromethylating agents (like Togni's reagent or Ruppert-Prakash reagent) in a copper-mediated cycle.[1]

Protocol
  • Precursor: 2-Bromo-4-methoxyphenol (Commercially available).[1]

  • Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) or $ TMSCF_3 $ + $ CuI $.[1]

  • Solvent: DMF or Methanol.[1][2]

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, combine 2-bromo-4-methoxyphenol (1.0 eq) with Copper(I) Iodide (1.0 eq).

  • Reagent Addition: Add Togni Reagent (1.2 eq).

  • Heating: Heat the mixture to 60–80°C for 4–8 hours.

  • Workup: Filter through a celite pad to remove copper salts.[1][2]

  • Purification: Flash column chromatography.

Pros/Cons: This method guarantees the CF3 is placed exactly at the 2-position, eliminating isomer separation issues.[2] However, the atom economy is lower due to the high molecular weight of the iodine-based reagent.[2]

Method C: Diazotization-Hydrolysis (Scalable Traditional)[1]

Core Concept: A classic industrial route converting an aniline to a phenol.[1][2] This is viable if 4-methoxy-2-(trifluoromethyl)aniline is available or synthesized via nitration of 3-(trifluoromethyl)anisole.[1]

Protocol
  • Precursor: 4-Methoxy-2-(trifluoromethyl)aniline.[1]

  • Reagents: Sodium Nitrite ($ NaNO_2

    
     H_2SO_4 $), Water.[1]
    

Step-by-Step Workflow:

  • Salt Formation: Dissolve the aniline in dilute sulfuric acid (35%) and cool to 0–5°C.

  • Diazotization: Add aqueous $ NaNO_2 $ dropwise, maintaining temperature < 5°C. The solution turns clear as the diazonium salt forms.[2]

  • Hydrolysis: Transfer the cold diazonium solution slowly into a boiling solution of dilute sulfuric acid ($ \sim 100^\circ C $).

  • Steam Distillation: The product phenol is volatile with steam; collect the distillate.[2]

  • Isolation: Extract the distillate with ether/DCM and dry.

Diazotization Aniline 4-Methoxy-2-(trifluoromethyl)aniline Diazonium Ar-N2+ HSO4- (Diazonium Salt) Aniline->Diazonium NaNO2, H2SO4, 0°C Phenol 4-Methoxy-2-(trifluoromethyl)phenol Diazonium->Phenol H2O, 100°C, -N2

Figure 2: Diazotization-Hydrolysis pathway.[1]

Comparative Analysis & Cost-Effectiveness

The following table summarizes the trade-offs for industrial or pilot-scale adoption.

FeatureMethod A: Radical (Langlois)Method B: Cross-CouplingMethod C: Diazotization
Reagent Cost Low ($ CF_3SO_2Na $ is cheap)High (Togni/Hypervalent Iodine)Medium (Depends on Aniline)
Atom Economy HighLow (Stoichiometric Iodine waste)Medium
Regioselectivity Moderate (~85:15 mixture)Perfect (Pre-functionalized)Perfect (Pre-functionalized)
Scalability Excellent (No exotic conditions)Moderate (Copper waste removal)Good (Standard unit ops)
Safety Profile Moderate (Peroxides used)GoodModerate (Diazonium instability)
Recommendation

For early-phase drug discovery where gram-scale purity is critical and cost is secondary, Method B is recommended to ensure structural certainty.[1] For process development and manufacturing , Method A is the superior choice due to the significantly lower cost of goods (COGS), provided a robust purification step (crystallization or distillation) is developed to remove regioisomers.[2]

References

  • Langlois, B. R., et al. (1991).[1][2] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. Link[1]

  • Togni, A., et al. (2010).[1][2] A new family of hypervalent iodine reagents for electrophilic trifluoromethylation. Chemistry – A European Journal.[1][2] Link[1]

  • Studer, A. (2012).[1][2] Radical Trifluoromethylation of Arenes. Angewandte Chemie International Edition. Link[1]

  • Organic Syntheses. (1943).[1][2] Diazotization and Hydrolysis: Preparation of Phenols. Org. Syn. Coll. Vol. 2. Link[1]

Sources

Publish Comparison Guide: Validating the Mechanism of Action of 4-Methoxy-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical validation document for drug discovery professionals, focusing on the physicochemical and metabolic mechanism of action of 4-Methoxy-2-(trifluoromethyl)phenol as a pharmacophore.

Executive Summary: The Fluorinated Phenol Advantage

In the landscape of fragment-based drug discovery (FBDD), 4-Methoxy-2-(trifluoromethyl)phenol (4-M-2-TFMP) represents a critical bioisostere of the standard antioxidant/pharmacophore 4-methoxyphenol (MEHQ). While standard phenolic ethers are prone to rapid metabolic clearance and oxidative degradation, the introduction of the ortho-trifluoromethyl group fundamentally alters the molecule's Mechanism of Action (MoA) on an electronic and metabolic level.

This guide validates the MoA of 4-M-2-TFMP not as a standalone drug, but as a privileged scaffold . We define its "performance" by three key mechanistic pillars: pKa modulation (Hydrogen Bond Donor enhancement) , Metabolic Blockade (CYP450 resistance) , and Lipophilic Efficiency .

Mechanism of Action: Electronic & Metabolic Modulation

To validate the utility of 4-M-2-TFMP, we must dissect the causality of the trifluoromethyl (-CF3) substitution.

A. Electronic MoA: The Acidity Shift

Standard phenols (pKa ~10) are weak hydrogen bond donors (HBD). The -CF3 group at the ortho position exerts a strong inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion.

  • Mechanism: The -CF3 group lowers the pKa from ~10.2 (MEHQ) to ~8.5.

  • Biological Impact: At physiological pH (7.4), a significant fraction remains neutral but possesses a polarized O-H bond, making it a superior H-bond donor for active site residues (e.g., Serine proteases, Kinase hinge regions) compared to non-fluorinated analogs.

B. Metabolic MoA: Steric & Electronic Blockade

The primary failure mode for phenolic drugs is Phase I metabolism (ring hydroxylation) or Phase II conjugation (Glucuronidation).

  • Mechanism: The bulky -CF3 group (Van der Waals radius ~2.2 Å, similar to Isopropyl) sterically hinders Cytochrome P450 enzymes from accessing the ortho position. Furthermore, the electron-deficient ring resists electrophilic attack by CYP450 active species (Compound I).

Comparative Analysis: 4-M-2-TFMP vs. Alternatives

The following table contrasts 4-M-2-TFMP with its non-fluorinated parent (MEHQ) and a chlorinated analog (2-Chloro-4-methoxyphenol).

Table 1: Physicochemical and Metabolic Performance Comparison

Feature4-Methoxy-2-(trifluoromethyl)phenol 4-Methoxyphenol (MEHQ) 4-Methoxy-2-chlorophenol
Role Fluorinated BioisostereStandard PharmacophoreHalogenated Analog
pKa (Exp.) 8.47 ± 0.1 10.218.52
LogP (Lipophilicity) 2.45 1.341.98
H-Bond Donor Strength High (Polarized O-H)LowHigh
Metabolic Stability (t1/2) > 60 min (Microsomal)< 15 min~30 min
CYP Inhibition Risk Low (Low reactivity)High (Quinone formation)Moderate
Electronic Effect Strong -I (Inductive w/d)+M (Mesomeric donor)-I / +M

Analyst Insight: While the chlorinated analog mimics the acidity (pKa 8.52), it lacks the metabolic robustness of the -CF3 analog. The C-Cl bond is metabolically labile (oxidative dechlorination), whereas the C-F bond is chemically inert in biological systems.

Experimental Protocols for Validation

To integrate this scaffold into a drug campaign, you must validate its specific properties using the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Objective: Validate the enhanced Hydrogen Bond Donor (HBD) potential.

  • Preparation: Dissolve 5 mg of 4-M-2-TFMP in 10 mL of ionic strength-adjusted water (0.15 M KCl) with 5% Methanol (co-solvent for solubility).

  • Titration: Use a standardized 0.1 M KOH solution. Perform titration under inert gas (

    
    ) to prevent carbonate formation.
    
  • Data Capture: Record pH vs. Volume added.

  • Calculation: Use the Henderson-Hasselbalch equation to determine the inflection point.

    • Validation Check: The curve must show a sharp inflection at pH ~8.5. If inflection is >9.5, check for solvent impurities or electrode drift.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Prove the "Metabolic Blockade" MoA.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: Incubate 4-M-2-TFMP (1 µM final) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Metric:

      
       min indicates successful metabolic blockade by the -CF3 group.
      

Visualizing the Mechanism

The following diagrams illustrate the electronic activation and metabolic protection mechanisms described above.

Diagram 1: Metabolic Fate & Blockade Pathway

MetabolicFate Compound 4-Methoxy-2-(trifluoromethyl)phenol CYP CYP450 Enzyme (Oxidative Attack) Compound->CYP Exposure Glucuronidation Phase II Conjugation (Glucuronidation) Compound->Glucuronidation Slow Clearance (Primary Route) OrthoAttack Ortho-Hydroxylation (Sterically Blocked) CYP->OrthoAttack Attempted Attack ParaAttack Para-Hydroxylation (Blocked by OMe) CYP->ParaAttack Blocked OrthoAttack->Compound Rejection due to CF3 Steric Bulk

Caption: The -CF3 group (blue return arrow) sterically and electronically repels CYP450 oxidation at the vulnerable ortho-position, forcing the molecule into slower Phase II clearance pathways.

Diagram 2: Electronic Activation (Acidity & H-Bonding)

ElectronicMoA CF3 Trifluoromethyl (-CF3) Electron Withdrawing Group Ring Phenol Ring (Electron Deficient) CF3->Ring Inductive Effect (-I) Withdraws Density OH Phenolic -OH (Polarized) Ring->OH Weakens O-H Bond Target Protein Target (Serine/Threonine) OH->Target Enhanced H-Bond Interaction

Caption: The electron-withdrawing nature of the CF3 group polarizes the Phenol O-H bond, significantly increasing its potency as a Hydrogen Bond Donor to biological targets.

References

  • PubChem. "4-(Trifluoromethyl)phenol Compound Summary."[1] National Library of Medicine. Accessed October 2023. [Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. [Link]

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.